(+)-Menthone
描述
This compound is a natural product found in Minthostachys mollis, Swertia japonica, and other organisms with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAXVYCFJBMK-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801341700 | |
| Record name | (+)-Menthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], colourless to pale yellowish liquid with a mint-like odour | |
| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Menthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
210 °C, 208.00 to 210.00 °C. @ 760.00 mm Hg | |
| Record name | MENTHONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (+)-Menthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |
| Record name | MENTHONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Menthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.888-0.895 | |
| Record name | Menthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.27 [mmHg] | |
| Record name | Menthone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless, oily, mobile liq | |
CAS No. |
3391-87-5, 89-80-5 | |
| Record name | D-Menthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Menthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Menthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-menthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-menthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15F1B5K9A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MENTHONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (+)-Menthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Menthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Menthone, a naturally occurring monoterpene ketone, is a key component in the fragrance, flavor, and pharmaceutical industries. Its distinct minty aroma and biological activity are intrinsically linked to its specific three-dimensional atomic arrangement. As with many chiral molecules, the stereochemistry of menthone dictates its interaction with biological systems, making a thorough understanding of its absolute configuration crucial for applications in drug development and sensory science. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, and details the experimental methodologies used for its determination.
Stereochemistry of Menthone
Menthone, systematically named 2-isopropyl-5-methylcyclohexanone, possesses two chiral centers at the C2 and C5 positions. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.[1] The relative orientation of the isopropyl and methyl groups on the cyclohexane (B81311) ring defines two diastereomeric forms: menthone (trans configuration) and isomenthone (B49636) (cis configuration).[1]
In the 'menthone' series, the isopropyl and methyl groups are on opposite sides of the ring (trans), while in the 'isomenthone' series, they are on the same side (cis).[1] Each of these diastereomers exists as a pair of enantiomers.
This compound is the dextrorotatory enantiomer with the absolute configuration of (2R, 5S).[1] Its enantiomer, (-)-menthone (B42992) (or l-menthone), has the (2S, 5R) configuration and exhibits a negative optical rotation.[1]
dot
Caption: Stereochemical relationships between the isomers of menthone.
Quantitative Stereochemical Data
The physicochemical properties of stereoisomers can differ significantly. For this compound, the specific rotation is a key quantitative parameter for its identification and characterization.
| Property | This compound | (-)-Menthone |
| Absolute Configuration | (2R, 5S) | (2S, 5R) |
| Specific Rotation | +24.85° (c=neat, 18 °C)[2] | -29.1° (c=neat)[3] |
| Synonyms | d-Menthone | l-Menthone |
Experimental Protocols for Absolute Configuration Determination
The unambiguous assignment of the absolute configuration of a chiral molecule like this compound is paramount. Several powerful analytical techniques are employed for this purpose.
dot
Caption: General experimental workflow for determining the absolute configuration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher's Method
The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[4] For a ketone like this compound, it would first need to be reduced to its corresponding alcohol, menthol. The resulting diastereomeric menthols would then be analyzed.
Methodology:
-
Reduction of this compound: Reduce this compound with a mild reducing agent (e.g., sodium borohydride) to yield a mixture of diastereomeric alcohols, (+)-menthol and (+)-neomenthol.
-
Separation of Diastereomers: Separate the resulting diastereomeric alcohols using column chromatography or HPLC.
-
Esterification with Mosher's Acid: React the purified chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride (Mosher's acid chloride) in the presence of a base (e.g., pyridine) to form the respective (R)- and (S)-MTPA esters (diastereomers).
-
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton resonances for both diastereomeric esters.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.
-
A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the determination of the absolute configuration at the carbinol center, based on the established model of the MTPA esters' conformation in solution.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] This technique is particularly powerful as it can be performed on samples in solution and does not require crystallization or derivatization.
Methodology:
-
Sample Preparation: Prepare a solution of enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for this compound using computational chemistry software (e.g., Gaussian).
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for the (2R, 5S) enantiomer by averaging the spectra of the populated conformers based on their Boltzmann distribution.
-
-
Spectral Comparison: Compare the experimental VCD spectrum of this compound with the calculated spectrum for the (2R, 5S) configuration. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule by directly mapping the three-dimensional arrangement of atoms in a crystal.[6]
Methodology:
-
Crystallization: Grow a high-quality single crystal of this compound. This can be challenging for liquids and may require derivatization to a solid or co-crystallization with another molecule.
-
Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer. It is crucial to use a radiation source (e.g., Cu Kα) that allows for anomalous dispersion.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the diffraction data.
-
-
Absolute Configuration Determination:
-
Determine the absolute structure by analyzing the anomalous scattering effects. The Flack parameter is a critical value in this analysis; a value close to 0 for a given enantiomer and close to 1 for its inverse confirms the assigned absolute configuration with high confidence.
-
Conclusion
The stereochemistry of this compound, specifically its (2R, 5S) absolute configuration, is a fundamental aspect of its chemical identity and biological function. The determination of this configuration relies on a suite of sophisticated analytical techniques, each with its own strengths. For researchers, scientists, and drug development professionals, a comprehensive understanding of these methods is essential for the quality control, efficacy, and safety of products containing this important chiral molecule. The methodologies outlined in this guide provide a robust framework for the stereochemical analysis of this compound and other chiral compounds.
References
- 1. Menthone - Wikipedia [en.wikipedia.org]
- 2. Menthone | C10H18O | CID 26447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. biotools.us [biotools.us]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
A Technical Guide to the Physical and Chemical Properties of (+)-Menthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Menthone, a naturally occurring monoterpene and a constituent of some essential oils, is a chiral ketone that plays a significant role in the flavor, fragrance, and pharmaceutical industries.[1] As the enantiomer of the more abundant (-)-menthone, it possesses a characteristic minty aroma.[1] Structurally, it is a p-menthan-3-one, featuring a cyclohexane (B81311) ring substituted with a methyl group at position 5 and an isopropyl group at position 2, specifically in the (2R,5S) configuration.[1] Understanding its distinct physical and chemical properties is crucial for its application in synthesis, chiral separations, and as a precursor for other high-value compounds like (+)-menthol. This guide provides an in-depth overview of its key characteristics, experimental protocols for its analysis and synthesis, and relevant biochemical pathways.
Physical Properties of this compound
This compound is a colorless liquid at room temperature with a characteristic minty odor.[2] Its physical properties are largely identical to its enantiomer, (-)-menthone, with the key exception being the direction of its optical rotation. The quantitative physical data for this compound are summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R,5S)-5-methyl-2-(1-methylethyl)cyclohexanone | [3] |
| Synonyms | d-Menthone, (1S,4R)-p-menthan-3-one | [3] |
| CAS Number | 3391-87-5 | [3] |
| Molecular Formula | C₁₀H₁₈O | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Odor | Minty, camphoraceous | [4] |
| Melting Point | -6 °C | [5][6] |
| Boiling Point | 207-210 °C (at 760 mm Hg) | [3][5] |
| Density | ~0.895 g/cm³ (at 20 °C) | [5][7] |
| Refractive Index (n_D^20) | ~1.450 | [7][8] |
| Specific Rotation [α]_D^20 | +24.8° to +28.9° (neat) | [8] (inferred) |
| Solubility | Soluble in organic solvents (ethanol, ether); slightly soluble in water.[6][9] | [6][9] |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of a cyclic ketone. Its chemical stability and transformations are of significant interest in synthetic organic chemistry.
-
Stability : It is chemically stable under standard ambient conditions (room temperature).[10]
-
Combustibility : It is a combustible liquid and can form explosive mixtures with air upon intense heating.[10]
-
Incompatibilities : It is incompatible with strong oxidizing agents and strong reducing agents.[10]
-
Epimerization : In the presence of acid or base, the stereocenter at C2 (adjacent to the carbonyl) can undergo epimerization via an enol or enolate intermediate. This establishes an equilibrium between this compound (a trans-isomer) and (+)-isomenthone (a cis-isomer).[1][11] The equilibrium mixture at room temperature typically contains about 29% isomenthone.[1]
-
Reduction : The carbonyl group of this compound can be reduced to a secondary alcohol. This reaction is stereoselective and can yield a mixture of diastereomeric menthols, primarily (+)-menthol and (+)-neomenthol, depending on the reducing agent and reaction conditions.[12][13]
-
Oxidation : As a ketone, it is resistant to further oxidation under mild conditions but can undergo ring-opening reactions with strong oxidizing agents.[14]
Stereochemistry
The stereochemical relationships between the isomers of 2-isopropyl-5-methylcyclohexanone are crucial for their distinct properties and applications. The diagram below illustrates the four primary stereoisomers.
References
- 1. Menthone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Menthol by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 5. Menthol - Wikipedia [en.wikipedia.org]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. Standard - Essential oils - Determination of refractive index ISO 280 - Swedish Institute for Standards, SIS [sis.se]
- 8. l-Menthone [drugfuture.com]
- 9. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
The Enantioselective Keystone: A Technical Guide to the Natural Sources and Isolation of (+)-Menthone
For Researchers, Scientists, and Drug Development Professionals
(+)-Menthone, a naturally occurring monoterpene, is a valuable chiral building block in synthetic organic chemistry and a significant component in the flavor and fragrance industries. Its presence in a variety of essential oils, primarily from the Mentha genus, makes natural sourcing a viable and important route for its acquisition. This technical guide provides an in-depth overview of the principal natural sources of this compound, details its biosynthetic origins, and outlines the key experimental methodologies for its isolation and purification.
Natural Abundance of this compound
This compound is found as a constituent of the essential oils of numerous plants, with the highest concentrations typically observed in species of the Mentha genus (Lamiaceae family).[1][2] Peppermint (Mentha × piperita) and corn mint (Mentha arvensis) are among the most commercially significant sources.[2][3] The essential oil composition, and therefore the menthone content, can vary considerably depending on the plant's geographic origin, cultivar, and harvesting time.[4][5] Other notable sources include pennyroyal (Mentha pulegium) and various species of geranium (Pelargonium spp.).[2][6]
For drug development professionals, understanding the variability in natural sources is critical for ensuring a consistent and pure starting material. The enantiomeric purity of naturally derived this compound is also a key consideration, as different plant sources may yield varying ratios of menthone stereoisomers.
Quantitative Analysis of this compound in Essential Oils
The following table summarizes the typical concentration of menthone found in the essential oils of several prominent Mentha species. It is important to note that these values represent ranges reported in various studies and can be influenced by the factors mentioned above.
| Plant Species | Common Name | Menthone Content (% of Essential Oil) | Key References |
| Mentha × piperita | Peppermint | 15.2% - 29.24% | [5][7][8] |
| Mentha arvensis | Corn Mint / Wild Mint | 4.3% - 17.27% | [7][9] |
| Mentha spicata | Spearmint | Can contain menthone, but carvone (B1668592) is typically dominant. One study reported 32.43% menthone in an Egyptian chemotype. | [10] |
| Mentha pulegium | Pennyroyal | Pulegone (B1678340) is the major component, but menthone is also present. | [6][9] |
Biosynthesis of this compound in Mentha Species
The biosynthesis of this compound is an integral part of the well-characterized monoterpene pathway in mint plants, occurring within the secretory cells of peltate glandular trichomes.[11][12] The pathway begins with geranyl diphosphate (B83284) (GPP) and proceeds through a series of enzymatic transformations to yield various monoterpenes, including menthol, for which menthone is a direct precursor.[13][14]
The key steps leading to this compound are:
-
Cyclization: Geranyl diphosphate is cyclized by (-)-limonene (B1674923) synthase to form (-)-limonene.
-
Hydroxylation: (-)-Limonene is hydroxylated to (-)-trans-isopiperitenol.
-
Oxidation: (-)-trans-Isopiperitenol is oxidized to (-)-isopiperitenone.
-
Reduction: (-)-Isopiperitenone is reduced to (+)-cis-isopulegone.
-
Isomerization: (+)-cis-Isopulegone is isomerized to (+)-pulegone.
-
Reduction: Finally, (+)-pulegone is reduced by pulegone reductase to form (-)-menthone (B42992) (the enantiomer of the topic, but the direct product of this specific pathway). It is important to note that natural mint oils contain a mixture of stereoisomers, and the precise enzymatic steps leading to this compound can vary.
The following diagram illustrates the core biosynthetic pathway leading to menthone in Mentha species.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves the initial extraction of the essential oil, followed by purification techniques to separate the target compound from other constituents.
Essential Oil Extraction
Steam Distillation: This is the most common method for extracting essential oils from Mentha species.[15]
-
Protocol:
-
The aerial parts of the plant material (leaves and flowering tops) are harvested and, in some cases, partially dried to reduce water content.
-
The plant material is packed into a still.
-
Pressurized steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture is then cooled in a condenser.
-
The condensate, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil can be easily separated from the aqueous layer (hydrosol).
-
The following diagram outlines the general workflow for essential oil extraction and subsequent this compound isolation.
Purification Techniques
Fractional Distillation: Due to the different boiling points of the components in the essential oil, fractional distillation is a primary method for enriching the menthone content.[2]
-
Protocol:
-
The crude essential oil is heated in a distillation flask connected to a fractionating column.
-
The components vaporize according to their boiling points (Menthone b.p. ~207 °C).
-
The vapor rises through the fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, effectively separating compounds with close boiling points.
-
Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of menthone will be enriched in the desired compound.
-
Preparative Chromatography: For achieving high purity, chromatographic techniques are employed.
-
Column Chromatography Protocol:
-
A glass column is packed with a stationary phase, typically silica (B1680970) gel.
-
The menthone-enriched fraction from distillation is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the column.
-
A mobile phase, a solvent or mixture of solvents (e.g., a gradient of ethyl acetate (B1210297) in hexane), is passed through the column.
-
The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases.
-
Fractions are collected as the solvent elutes from the bottom of the column.
-
The fractions are analyzed (e.g., by GC-MS or TLC) to identify those containing pure this compound.
-
The choice of solvents and gradient in column chromatography is critical and requires optimization based on the specific composition of the menthone-enriched fraction.
Conclusion
The natural world, particularly the Mentha genus, offers a rich and renewable source of this compound. For researchers and professionals in drug development, a thorough understanding of the botanical origins, biosynthetic pathways, and isolation methodologies is paramount for obtaining high-purity material. The techniques of steam distillation, followed by fractional distillation and preparative chromatography, provide a robust framework for the isolation of this compound from its natural matrix. Careful control over each step of this process is essential to ensure the quality and enantiomeric integrity of the final product.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. Menthone - Wikipedia [en.wikipedia.org]
- 3. Peppermint - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Prospective of Essential Oils of the Genus Mentha as Biopesticides: A Review [frontiersin.org]
- 5. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menthone Natural | Takasago International Corporation [takasago.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemical Composition and Antioxidant Properties of Essential Oils from Peppermint, Native Spearmint and Scotch Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 13. Menthol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. specialchem.com [specialchem.com]
Spectroscopic Analysis of (+)-Menthone: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for (+)-Menthone, a naturally occurring monoterpene and a significant component of essential oils. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.
1.1. ¹H NMR Spectroscopic Data
Proton NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule, providing insights into connectivity through spin-spin coupling. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).
| Chemical Shift (δ) ppm | Assignment |
| 2.36 - 2.35 | H-2 |
| 2.14 - 2.13 | H-4 (axial) |
| 1.99 - 1.98 | H-5 (axial) |
| 1.36 | H-5 (equatorial) |
| 1.01 | CH₃ (C-7) |
| 0.91 | CH₃ (C-9) |
| 0.85 | CH₃ (C-10) |
| Table 1: ¹H NMR chemical shifts for this compound in CDCl₃. Data referenced from various sources providing spectra in CDCl₃.[1][2][3][4][5] |
1.2. ¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the functional groups and hybridization of the carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| 212.84 | C-3 (C=O) |
| 56.23 | C-4 |
| 51.21 | C-1 |
| 35.81 | C-6 |
| 34.26 | C-5 |
| 28.19 | C-2 |
| 26.21 | C-8 |
| 22.63 | C-7 (CH₃) |
| 21.56 | C-10 (CH₃) |
| 19.03 | C-9 (CH₃) |
| Table 2: ¹³C NMR chemical shifts for this compound in CDCl₃.[1][4][6][7] |
1.3. Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[8][9] The solution is then transferred to a 5 mm NMR tube.[8] To ensure homogeneity and prevent poor spectral lineshapes, any solid particles should be filtered out.[8][9]
-
Instrumentation : The spectra are typically recorded on a Bruker DMX spectrometer operating at a frequency of 400 MHz or 500 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR.[1][4]
-
Data Acquisition : For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. Experiments are conducted at a constant temperature, often around 298K.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the molecular bonds.
2.1. IR Spectroscopic Data
The IR spectrum of this compound is characterized by strong absorptions corresponding to its ketone and alkane functionalities.
| Frequency (cm⁻¹) | Assignment | Intensity |
| 1706 - 1711 | C=O (ketone) stretch | Strong |
| 2953 | C-H (alkane) stretch | Strong |
| 2926 | C-H (alkane) stretch | Strong |
| 2869 | C-H (alkane) stretch | Strong |
| Table 3: Characteristic IR absorption frequencies for this compound.[10][11][12][13][14] |
2.2. Experimental Protocol for IR Spectroscopy
The following protocol is typical for acquiring an IR spectrum of liquid this compound:
-
Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained neat.[15] A thin film of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition : The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.
3.1. Mass Spectrometry Data
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several fragment ions that are characteristic of its structure.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 154 | ~25 | [M]⁺ (Molecular Ion) |
| 139 | ~15 | [M - CH₃]⁺ |
| 112 | ~90 | [M - C₃H₆]⁺ (McLafferty) |
| 97 | ~40 | [C₇H₁₃]⁺ |
| 83 | ~60 | [C₆H₁₁]⁺ |
| 69 | ~100 | [C₅H₉]⁺ (Base Peak) |
| 55 | ~75 | [C₄H₇]⁺ |
| 41 | ~85 | [C₃H₅]⁺ |
| Table 4: Major fragment ions observed in the mass spectrum of Menthone.[16][17] |
3.2. Experimental Protocol for Mass Spectrometry
A common method for analyzing this compound by mass spectrometry is through Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation : A GC-MS system is used, which couples a gas chromatograph for separation with a mass spectrometer for detection.
-
Data Acquisition : The sample is injected into the GC, where it is vaporized and separated on a capillary column. As the compound elutes from the column, it enters the mass spectrometer. Electron Ionization (EI) is a common method used to fragment the molecule. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.
Spectroscopic Analysis Workflow
The logical flow for the comprehensive spectroscopic analysis of a chemical compound like this compound is illustrated below. This process begins with the pure sample and branches into the distinct analytical techniques required for full structural elucidation.
Workflow for the spectroscopic analysis of this compound.
References
- 1. bmse000375 L-menthone at BMRB [bmrb.io]
- 2. L-MENTHONE(14073-97-3) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. guidechem.com [guidechem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. L-MENTHONE(14073-97-3) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. emerginginvestigators.org [emerginginvestigators.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Menthone | C10H18O | CID 26447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ez.restek.com [ez.restek.com]
- 17. L-MENTHONE(14073-97-3) MS spectrum [chemicalbook.com]
The Biosynthesis of (+)-Menthone in Mentha Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (+)-menthone in Mentha species, with a primary focus on peppermint (Mentha x piperita). The essential oil of mint plants is a complex mixture of monoterpenes, with menthol (B31143) and its precursor, menthone, being of significant commercial and pharmaceutical interest. The biosynthesis of these compounds occurs within specialized secretory structures known as peltate glandular trichomes, located on the epidermal surface of the leaves. This guide details the enzymatic cascade, subcellular organization, quantitative kinetic data of the involved enzymes, and detailed experimental protocols for their study.
The Biosynthetic Pathway from Geranyl Diphosphate (B83284) to this compound
The journey from the universal monoterpene precursor, geranyl diphosphate (GPP), to this compound is a multi-step enzymatic process involving a series of oxidoreductases and an isomerase. The pathway is compartmentalized across different subcellular locations within the secretory cells of the glandular trichomes, including the leucoplasts, endoplasmic reticulum, mitochondria, and cytosol.[1]
The key enzymatic steps are as follows:
-
Geranyl Diphosphate Synthase (GPPS): Located in the leucoplasts, GPPS catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl diphosphate (GPP), the precursor for all monoterpenes.[2][3]
-
(-)-Limonene (B1674923) Synthase (LS): Also in the leucoplasts, this cyclase catalyzes the conversion of GPP to (-)-limonene, the first committed step in menthone biosynthesis.[4][5]
-
(-)-Limonene-3-hydroxylase (L3H): This cytochrome P450 monooxygenase, located in the endoplasmic reticulum, hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol (B1216475).[6][7]
-
(-)-trans-Isopiperitenol Dehydrogenase (IPD): Found in the mitochondria, this NAD+-dependent dehydrogenase oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone (B1197589).[1][8]
-
(-)-Isopiperitenone Reductase (IPR): This cytosolic, NADPH-dependent reductase catalyzes the reduction of the endocyclic double bond of (-)-isopiperitenone to form (+)-cis-isopulegone.[8]
-
(+)-cis-Isopulegone Isomerase (IPI): In the cytosol, this isomerase converts (+)-cis-isopulegone to the conjugated ketone (+)-pulegone.[9]
-
(+)-Pulegone Reductase (PR): Finally, this cytosolic, NADPH-dependent reductase reduces the exocyclic double bond of (+)-pulegone to yield a mixture of this compound and its stereoisomer, (-)-isomenthone.[10][11] In Mentha piperita, this reaction predominantly produces this compound.
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the available kinetic parameters for the enzymes involved in the biosynthesis of this compound. This data is crucial for understanding the efficiency and substrate specificity of each enzymatic step and for metabolic engineering efforts.
Table 1: Kinetic Parameters of Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Species | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (pmol/s) | Optimal pH | Reference(s) |
| Geranyl Diphosphate Synthase (GPPS) | Mentha piperita | DMAPP | - | - | - | 7.5 | [6] |
| IPP | - | - | - | [6] | |||
| (-)-Limonene Synthase (LS) | Mentha x piperita | Geranyl diphosphate | 1.8 | - | - | ~6.7 | [10] |
| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | Mentha piperita | (-)-trans-carveol | 1.8 ± 0.2 | 0.02 | - | 10.0 | [12] |
| NAD⁺ | 410 ± 29 | [12] | |||||
| (-)-Isopiperitenone Reductase (IPR) | Mentha piperita | (-)-Isopiperitenone | 1.0 | 1.3 | - | 5.5 | [1] |
| NADPH | 2.2 | [1] | |||||
| (+)-Pulegone Reductase (PR) | Mentha piperita | (+)-Pulegone | 40 | - | 185 | 6.6 | [8] |
| NADPH | 6.9 | 1.8 | - | 5.0 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Isolation of Glandular Trichomes
Glandular trichomes are the primary sites of monoterpene biosynthesis. Their isolation is a critical first step for enriching the enzymes and transcripts involved in the pathway.
Protocol:
-
Surface Abrasion: Gently abrade the surface of young Mentha leaves with glass beads in a suitable buffer. This dislodges the glandular trichomes.
-
Filtration: Pass the resulting slurry through a series of nylon meshes of decreasing pore size to separate the larger trichomes from other leaf debris.
-
Centrifugation: Pellet the isolated trichomes by centrifugation at a low speed.
-
Purity Assessment: Assess the purity of the isolated trichomes microscopically.
Heterologous Expression and Purification of Recombinant Enzymes
To obtain sufficient quantities of pure enzymes for kinetic characterization, heterologous expression in Escherichia coli is commonly employed.
Protocol:
-
Cloning: Clone the cDNA of the target enzyme (e.g., pulegone (B1678340) reductase) into a suitable bacterial expression vector (e.g., pET vector) often with an affinity tag (e.g., His-tag) for purification.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the transformed bacteria in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification: Clarify the lysate by centrifugation. Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Purity Analysis: Assess the purity of the protein using SDS-PAGE.
Enzyme Assays
This assay measures the activity of pulegone reductase by quantifying the formation of menthone and isomenthone.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Potassium Phosphate buffer (pH 7.5)
-
10% Sorbitol
-
1 mM Dithiothreitol (DTT)
-
10 mM NADPH
-
An NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Purified recombinant pulegone reductase
-
-
Initiation: Start the reaction by adding the substrate, (+)-pulegone.
-
Incubation: Incubate the reaction at 31°C for a defined period (e.g., 1 hour).
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., n-hexane).
-
Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products, this compound and (-)-isomenthone.[13]
Monoterpene Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile compounds in the essential oil of Mentha species.
Protocol:
-
Sample Preparation: Extract the monoterpenes from plant material (e.g., leaves or isolated trichomes) using a suitable organic solvent (e.g., pentane (B18724) or hexane).
-
Injection: Inject a small volume of the extract into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A temperature gradient is typically used to achieve good separation.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each compound. The compounds are identified by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound in Mentha species.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for recombinant enzyme characterization.
This guide provides a foundational understanding of the biosynthesis of this compound in Mentha species, integrating pathway knowledge with quantitative data and practical experimental approaches. This information is intended to support further research into the metabolic engineering of mint plants for enhanced production of valuable essential oil components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Characterization of Isopiperitenol Dehydrogenase from Piperitenone-Type Perilla [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
- 5. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of a Heterotetrameric Geranyl Pyrophosphate Synthase from Mint (Mentha piperita) Reveals Intersubunit Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menthol - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
Enantioselective Synthesis of (+)-Menthone from Pulegone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the enantioselective synthesis of (+)-Menthone from pulegone (B1678340), a key transformation in the production of valuable fragrance and pharmaceutical compounds. The document details both biocatalytic and chemocatalytic approaches, presenting quantitative data, comprehensive experimental protocols, and visual representations of the core processes to facilitate understanding and implementation in a research and development setting.
Introduction
Menthone, a naturally occurring monoterpene, is a significant chiral building block in organic synthesis. The targeted synthesis of a specific stereoisomer, such as this compound, is of paramount importance due to the distinct sensory and biological properties of each enantiomer. Pulegone, a readily available monoterpene found in various essential oils, serves as a common precursor for menthone synthesis. This guide focuses on the enantioselective reduction of the exocyclic double bond of pulegone to yield this compound, exploring both enzymatic and asymmetric catalytic hydrogenation strategies.
Biocatalytic Synthesis of this compound
The biocatalytic reduction of pulegone using pulegone reductases (PGRs) offers a highly selective and environmentally benign route to specific menthone stereoisomers. These enzymes, belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily, utilize NADPH as a cofactor to catalyze the stereospecific reduction of the C=C double bond of pulegone.[1][2]
Quantitative Data for Biocatalytic Synthesis
The following table summarizes key quantitative data from biocatalytic studies on the conversion of pulegone to menthone and its diastereomer, isomenthone.
| Enzyme Source | Substrate | Product(s) | Conversion (%) | Product Ratio (Menthone:Isomenthone) | Reference |
| Nepeta tenuifolia (NtPR) | (-)-Pulegone (B56846) | This compound / (-)-Isomenthone | - | 43:57 | [2] |
| Nicotiana tabacum (NtDBR) | (+)-Pulegone | (-)-Menthone (B42992) / (+)-Isomenthone | 94 | 55:45 | [3] |
| Pseudomonas resinovorans (PrPGR) | (+)-Pulegone | (-)-Menthone | High | - | [4] |
Note: The stereochemical outcome is highly dependent on the specific enzyme and the enantiomer of the pulegone substrate used.
Experimental Protocol: In Vitro Enzymatic Reduction of Pulegone
This protocol is a representative example for the in vitro reduction of pulegone using a pulegone reductase.
Materials:
-
Pulegone reductase (e.g., from Nepeta tenuifolia for this compound synthesis from (-)-pulegone)
-
(-)-Pulegone
-
NADPH tetrasodium (B8768297) salt
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5) containing 10% sorbitol and 1 mM DTT
-
n-Hexane
-
Reaction vials
Procedure:
-
Prepare a reaction mixture (0.4 mL) in a reaction vial containing:
-
50 mM Potassium phosphate buffer (pH 7.5) with 10% sorbitol and 1 mM DTT.
-
20 µM (-)-Pulegone (substrate).
-
10 mM NADPH.
-
6 mM Glucose-6-phosphate (for cofactor regeneration).
-
20 U Glucose-6-phosphate dehydrogenase (for cofactor regeneration).
-
36 µM of purified pulegone reductase (NtPR).[5]
-
-
Gently overlay the aqueous reaction mixture with 0.2 mL of n-hexane to facilitate product extraction.
-
Incubate the reaction at 31°C with slow stirring for 16 hours.[5]
-
Terminate the reaction by freezing the vial at -20°C for at least 2 hours.
-
Thaw the sample and vortex vigorously to ensure complete extraction of the products into the n-hexane layer.
-
Analyze the n-hexane layer by chiral gas chromatography (GC) to determine the conversion and the diastereomeric ratio of this compound and (-)-isomenthone.[2]
Signaling Pathway: Biocatalytic Reduction of Pulegone
Caption: Biocatalytic reduction of (-)-pulegone to this compound and (-)-isomenthone.
Chemocatalytic Synthesis of this compound
Asymmetric hydrogenation using chiral metal catalysts provides a powerful alternative for the enantioselective synthesis of menthone from pulegone. Chiral rhodium and ruthenium complexes, in particular, have shown high efficacy in achieving excellent yields and enantioselectivities.[6]
Quantitative Data for Asymmetric Hydrogenation
The following table presents data from the asymmetric hydrogenation of (+)-pulegone. While this specific example yields (-)-menthone, the use of the opposite enantiomer of the chiral ligand would be expected to produce the desired this compound.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Rh((R)-BINAP)]BF₄ | (+)-Pulegone | (-)-Menthone | >90 | >99 | [6] |
| [Rh((R)-p-Tol-BINAP)₂]BF₄ | (+)-Pulegone | (-)-Menthone | 92.2 | >99 | [6] |
Experimental Protocol: Asymmetric Hydrogenation of Pulegone
This protocol describes the asymmetric hydrogenation of (+)-pulegone to (-)-menthone using a chiral rhodium catalyst. To synthesize this compound, the corresponding (S)-ligand would be employed.
Materials:
-
(+)-Pulegone
-
[Rh((R)-p-Tol-BINAP)₂]BF₄ (chiral catalyst)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a 100 mL autoclave with 76.1 g (0.5 mol) of (+)-pulegone and 20 mL of anhydrous THF.
-
In a separate vial, dissolve 5 mmol (0.1 mol%) of the chiral rhodium catalyst, [Rh((R)-p-Tol-BINAP)₂]BF₄, in a minimal amount of anhydrous THF.
-
Slowly add the catalyst solution to the autoclave containing the pulegone solution over approximately ten minutes.
-
Seal the autoclave and remove it from the glovebox.
-
Heat the autoclave to 70°C.
-
Purge the system with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 100 atm.
-
Stir the reaction mixture for 23 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Pour out the reaction solution and remove the solvent by distillation under normal pressure.
-
Purify the resulting (-)-menthone by vacuum distillation.[6]
-
Determine the yield and enantiomeric excess of the product using chiral GC analysis.
Reaction Pathway: Asymmetric Hydrogenation of Pulegone
Caption: Asymmetric hydrogenation of (+)-pulegone to this compound.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis and analysis of this compound from pulegone.
Caption: General workflow for the enantioselective synthesis of this compound.
Conclusion
The enantioselective synthesis of this compound from pulegone can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalysis, employing specific pulegone reductases, offers high stereoselectivity under mild reaction conditions. Asymmetric hydrogenation with chiral rhodium catalysts provides an alternative route with excellent enantiomeric excess and high yields. The choice of methodology will depend on factors such as substrate availability (specifically, the pulegone enantiomer), desired scale of production, and access to either enzymatic systems or specialized chiral catalysts. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development to advance their work in the synthesis of chiral molecules.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 6. CN102010297B - Method for chiral synthesis of levorotatory menthol - Google Patents [patents.google.com]
A Technical Guide to the Historical Context of (+)-Menthone: Discovery and Synthesis
For researchers, scientists, and drug development professionals, understanding the historical context of a molecule's discovery and the evolution of its synthesis provides a foundational perspective for modern applications. This technical guide delves into the pivotal moments in the history of (+)-menthone, from its initial description to key mechanistic discoveries that shaped the field of organic chemistry.
Discovery and First Identification
Menthone, a monoterpene ketone and a constituent of peppermint and other essential oils, was first described in the scientific literature by Moriya in 1881.[1][2] Interestingly, its first appearance in scientific records was not as a natural isolate but as a synthetic product. In the same year, Moriya reported the synthesis of menthone by the oxidation of menthol (B31143).[1] It wasn't until a decade later, in 1891, that menthone was identified as a natural component within essential oils.[1][3] The isolation of menthone as a pure substance was also reported by Atkinson and Yoshida in 1882.[2]
The initial synthesis by Moriya involved heating menthol, derived from Japanese peppermint oil, with chromic acid in a sealed tube at 120°C. A notable characteristic of this early synthetic product was its optical inactivity. Later, the structural identity of menthone was definitively confirmed through its synthesis from 2-isopropyl-5-methylpimelic acid.[1]
Key Historical Developments in Menthone Chemistry
The study of menthone in the late 19th century led to two significant discoveries that have become cornerstones of organic chemistry.
Beckmann's Epimerization and the Enol Intermediate
In 1889, Ernst Beckmann made a crucial observation while studying the properties of l-menthone. He found that dissolving l-menthone in concentrated sulfuric acid resulted in the formation of a new ketonic substance that exhibited an equal but opposite optical rotation.[1][3] This new substance was the diastereomer, d-isomenthone.
Beckmann correctly inferred that this transformation involved an inversion of configuration at the asymmetric carbon atom adjacent to the carbonyl group.[1] He postulated that this occurred through an enol tautomer intermediate, where the chiral tetrahedral carbon becomes a planar, achiral trigonal center, allowing for re-protonation from either face to form both diastereomers.[1] This was a pioneering insight into reaction mechanisms, demonstrating how an unobservable intermediate could be invoked to explain a chemical outcome.[1]
The Baeyer-Villiger Oxidation
A decade later, in 1899, menthone served as a key substrate in the discovery of another fundamental reaction. Adolf von Baeyer and Victor Villiger reported that treating menthone with peroxymonosulfuric acid (Caro's acid) did not yield an expected peroxide, but instead a lactone (a cyclic ester).[1][4][5] This reaction, now known as the Baeyer-Villiger oxidation, involves the insertion of an oxygen atom adjacent to the carbonyl group. In the case of menthone, the oxygen atom inserted between the carbonyl carbon and the more substituted alpha-carbon (bearing the isopropyl group).[1] This discovery provided a new synthetic tool for converting ketones to esters and lactones, a method still widely used today.[4][5]
Quantitative Data from Historical Syntheses
The optical properties of menthone and its isomers were central to the early investigations. The following table summarizes key quantitative data from these historical studies.
| Experiment | Starting Material | Reagent(s) | Product(s) | Optical Rotation ([α]D) | Reported Yield | Reference |
| Moriya's First Synthesis (1881) | Menthol | Chromic Acid, 120°C sealed tube | Menthone | Optically Inactive | Not specified | |
| Controlled Oxidation of l-Menthol | l-Menthol | Chromic Acid Mixture | l-Menthone | -28.46° | Not specified | |
| Beckmann's Epimerization (1889) | l-Menthone | Concentrated H₂SO₄ | d-Isomenthone | +28.14° | Not specified | |
| Organic Syntheses Procedure (Optimized) | Menthol | Na₂Cr₂O₇, H₂SO₄, H₂O | l-Menthone | Not specified | 83-85% | [6] |
Detailed Experimental Protocols
While the precise details of Moriya's 1881 experiment are sparse, the fundamental transformation—the oxidation of a secondary alcohol to a ketone—remains a staple of organic synthesis. The following protocol, adapted from Organic Syntheses, provides a representative and optimized method for the chromic acid oxidation of menthol to menthone, reflective of the chemistry employed in the historical synthesis.[6]
Synthesis of l-Menthone from l-Menthol via Chromic Acid Oxidation
Materials:
-
Crystallized sodium dichromate (Na₂Cr₂O₇·2H₂O): 120 g (0.4 mole)
-
Concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84): 100 g (54.3 mL, 0.97 mole)
-
Water: 600 mL
-
l-Menthol (m.p. 41–42°C): 90 g (0.58 mole)
-
Diethyl ether
-
5% Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
In a 1-liter round-bottomed flask equipped with a mechanical stirrer, a solution of the oxidizing agent is prepared by dissolving 120 g of sodium dichromate in 600 mL of water, followed by the slow addition of 100 g of concentrated sulfuric acid.
-
To this stirred solution, 90 g of menthol is added in three or four portions.
-
An exothermic reaction occurs, and the temperature of the mixture spontaneously rises to approximately 55°C. The mixture may be gently warmed if the reaction is slow to initiate.
-
Once the reaction is complete, indicated by a drop in temperature, the oily product layer is separated.
-
The oil is mixed with an equal volume of diethyl ether and transferred to a separatory funnel.
-
The ether solution is washed with three 200-mL portions of 5% sodium hydroxide solution to remove acidic byproducts.
-
The ether is removed by distillation.
-
The residue is purified by distillation under reduced pressure, collecting the fraction boiling at 98–100°C at 18 mm Hg. The boiling point at atmospheric pressure is 204–207°C.
-
This procedure yields 74–76 g of l-menthone (83–85% of the theoretical yield).
Visualization of Historical Context
The following diagram illustrates the key historical milestones and their logical relationships in the discovery and study of menthone.
Caption: Historical timeline of this compound discovery and key synthetic milestones.
References
Catalytic Hydrogenation of (+)-Menthone: A Technical Guide to the Synthesis of Menthol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Menthone, a naturally occurring monoterpene ketone, serves as a critical precursor in the synthesis of various menthol (B31143) stereoisomers. The stereoselective catalytic hydrogenation of the carbonyl group in this compound yields a range of menthol isomers, with the product distribution being highly dependent on the chosen catalyst and reaction conditions. This technical guide provides an in-depth overview of the synthesis of menthol from this compound, focusing on heterogeneous catalytic systems. Detailed experimental protocols, comparative data on catalyst performance, and a comprehensive analysis of the reaction pathways are presented to aid researchers in the development of efficient and selective menthol synthesis processes.
Introduction
Menthol, with its characteristic cooling sensation and minty aroma, is a high-demand compound in the pharmaceutical, food, and cosmetic industries. Of its eight possible stereoisomers, (-)-menthol is the most commercially significant due to its pronounced physiological cooling effect. The stereoselective synthesis of menthol is a key area of research, and the catalytic hydrogenation of prochiral ketones like this compound is a prominent strategy.
The reduction of the carbonyl group in this compound can lead to the formation of four primary menthol stereoisomers: (-)-menthol, (+)-neomenthol, (-)-isomenthol, and (+)-neoisomenthol. The stereochemical outcome of the hydrogenation is determined by the direction of hydrogen attack on the carbonyl carbon. Control over this stereoselectivity is paramount for maximizing the yield of the desired menthol isomer. This guide will delve into the practical aspects of this synthesis, with a focus on commonly employed nickel-based catalysts.
Reaction Pathways
The hydrogenation of this compound proceeds via the addition of two hydrogen atoms across the carbonyl double bond. This process can occur from two different faces of the molecule, leading to the formation of epimeric alcohols. The general reaction scheme is illustrated below.
Caption: Reaction pathway for the hydrogenation of this compound to its corresponding menthol epimers.
Experimental Protocols
This section provides detailed experimental protocols for the preparation of the catalyst and the subsequent hydrogenation reaction.
Preparation of Raney Nickel Catalyst (W-6)
Materials:
-
Distilled water
-
Sodium hydroxide (B78521) (c.p. pellets)
-
Raney nickel-aluminum alloy powder
Procedure:
-
In a 2-liter Erlenmeyer flask equipped with a thermometer and a stainless-steel stirrer, place 600 mL of distilled water and 160 g of c.p. sodium hydroxide pellets.
-
Stir the solution rapidly and cool to 50°C in an ice bath.
-
Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over a period of 25–30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.
-
After digestion, wash the catalyst with three 1-liter portions of distilled water by decantation.[1]
Hydrogenation of this compound
Materials:
-
This compound
-
Prepared Raney Nickel catalyst (or other specified catalyst)
-
Solvent (e.g., isopropanol, ethanol (B145695), or solvent-free)
-
High-pressure autoclave (e.g., Parr reactor)
-
Hydrogen gas
Procedure:
-
Introduce the desired amount of this compound and solvent (if any) into the high-pressure autoclave.
-
Carefully add the prepared catalyst under an inert atmosphere. A typical catalyst to substrate ratio ranges from 1-10% by weight.[2]
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.7 MPa).[3]
-
Heat the reactor to the target temperature (e.g., 100°C) with constant stirring.[3]
-
Maintain the reaction for a specified time (e.g., 4-5 hours), monitoring the pressure for hydrogen uptake.[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be analyzed by gas chromatography. Further purification can be achieved by fractional distillation or crystallization.[4]
Catalyst Performance and Product Distribution
The choice of catalyst and reaction conditions significantly influences the conversion of this compound and the stereoselectivity of the hydrogenation reaction. Below is a summary of reported data for different catalytic systems.
| Catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | (-)-Menthol (%) | (+)-Neomenthol (%) | (-)-Isomenthol (%) | (+)-Neoisomenthol (%) | Reference |
| Raney Ni | 2.7 | 100 | 3.5 | 100 | 63.4 | 18.7 | 0 | 17.9 | [3] |
| 12% Ni-Mg-Al | 2.7 | 100 | 7 | ~55 | ~98-100 (selectivity from (-)-menthone) | - | - | - | [3] |
| 6% Ni-Mg-Al | 2.7 | 100 | 7 | ~30 | >100 (selectivity from (-)-menthone (B42992), indicates isomerization) | - | - | - | [3] |
| Pt/SiO2 | 1.0 | 115 | - | - | 71 | 29 | - | - | [5] |
| PtSn-BM/SiO2 | 1.0 | 115 | - | - | 82 | 18 | - | - | [5] |
| PtSn-OM/SiO2 | 1.0 | 115 | - | - | 84 | 16 | - | - | [5] |
Note: The data for Ni-Mg-Al catalysts are reported as selectivity from (-)-menthone, which was part of a mixture with (+)-isomenthone in the starting material (dementholized peppermint oil). The value greater than 100% suggests isomerization of (+)-isomenthone to (-)-menthone followed by hydrogenation.
Experimental Workflow
The overall process for the synthesis and analysis of menthol from this compound can be visualized as a multi-step workflow.
Caption: A generalized workflow for the synthesis of menthol from this compound.
Product Analysis
The separation and quantification of the resulting menthol stereoisomers are typically performed using gas chromatography (GC), often with a Flame Ionization Detector (FID). Chiral capillary columns are necessary for the separation of enantiomers.
Typical GC-FID Conditions:
-
Column: Chiral capillary column (e.g., containing cyclodextrin (B1172386) derivatives).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: A temperature gradient is typically used to achieve good separation, for example, starting at 70°C and ramping to 240°C.[6]
-
Sample Preparation: The crude product is diluted in a suitable solvent (e.g., ethanol or hexane) before injection.
Conclusion
The catalytic hydrogenation of this compound is a versatile and effective method for the synthesis of various menthol stereoisomers. The stereochemical outcome is highly tunable by the judicious selection of the catalyst and reaction parameters. Nickel-based catalysts, particularly Raney nickel, offer high activity, while bimetallic systems and modified catalysts can provide enhanced selectivity towards specific isomers. This guide provides the foundational knowledge and practical protocols for researchers to explore and optimize the synthesis of menthol from this compound for various applications in the pharmaceutical and chemical industries. Further research into novel catalytic systems and process optimization can lead to even more efficient and selective production of desired menthol stereoisomers.
References
Methodological & Application
Application Notes and Protocols: (+)-Menthone as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Menthone, a naturally occurring monoterpene, serves as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of a key this compound-derived chiral auxiliary, p-menthane-3-carboxaldehyde, in asymmetric synthesis.
The primary application of this compound as a chiral auxiliary involves its conversion to (+)-p-menthane-3-carboxaldehyde. This derivative is then utilized in diastereoselective additions, SN2' displacements, and sigmatropic rearrangements to generate chiral molecules with high enantiomeric purity. The auxiliary can be efficiently cleaved and recovered, making it a practical choice for both academic and industrial research.
General Workflow
The overall strategy for utilizing this compound as a chiral auxiliary is depicted in the following workflow. The process begins with the synthesis of the active auxiliary, p-menthane-3-carboxaldehyde, from this compound. This is followed by the diastereoselective introduction of a functional group to a prochiral substrate attached to the auxiliary. Finally, the auxiliary is cleaved to yield the desired chiral product and allow for the recovery of the menthone derivative.
Caption: General workflow for asymmetric synthesis using a this compound-derived chiral auxiliary.
Experimental Protocols
Synthesis of (+)-p-Menthane-3-carboxaldehyde from this compound
This two-step protocol describes the preparation of the key chiral auxiliary from commercially available this compound.[1][2][3]
Step 1: Synthesis of (1R,3R,4S)-3-(Hydroxymethylene)-p-menthan-2-one
-
Reagents and Materials:
-
This compound
-
Ethyl formate (B1220265)
-
Sodium methoxide (B1231860)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred solution of sodium methoxide (1.2 equiv.) in anhydrous Et₂O at 0 °C under an inert atmosphere (e.g., Argon), add ethyl formate (1.5 equiv.) dropwise.
-
Add a solution of this compound (1.0 equiv.) in anhydrous Et₂O dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with Et₂O (3 x).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of (+)-p-Menthane-3-carboxaldehyde
-
Reagents and Materials:
-
Crude (1R,3R,4S)-3-(Hydroxymethylene)-p-menthan-2-one
-
Tosylhydrazine
-
Methanol (MeOH)
-
Sodium methoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the crude product from Step 1 in MeOH, add tosylhydrazine (1.1 equiv.).
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting tosylhydrazone in anhydrous THF and add a solution of sodium methoxide (2.5 equiv.) in MeOH.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing Et₂O and water.
-
Separate the layers and extract the aqueous layer with Et₂O (2 x).
-
Wash the combined organic extracts with 1 M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield (+)-p-menthane-3-carboxaldehyde.
-
Diastereoselective Addition of an Organometallic Reagent
This protocol details the diastereoselective addition of a vinyl Grignard reagent to (+)-p-menthane-3-carboxaldehyde, a key step in the synthesis of chiral allylic alcohols.[1][3]
-
Reagents and Materials:
-
(+)-p-Menthane-3-carboxaldehyde
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of (+)-p-menthane-3-carboxaldehyde (1.0 equiv.) in anhydrous Et₂O at -78 °C under an inert atmosphere, add vinylmagnesium bromide (1.2 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with Et₂O (3 x).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to afford the chiral allylic alcohol.
-
Cleavage of the Chiral Auxiliary
The auxiliary can be cleaved to unmask the desired chiral functional group. Oxidative cleavage is a common method.[4][5]
-
Reagents and Materials:
-
Chiral substrate with auxiliary attached
-
Ozone (O₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Dimethyl sulfide (B99878) (DMS) or Sodium borohydride (B1222165) (NaBH₄) for reductive workup
-
-
Procedure (Ozonolysis with Reductive Workup):
-
Dissolve the substrate in a mixture of CH₂Cl₂ and MeOH (typically 9:1) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (2.0 equiv.) and allow the solution to warm to room temperature and stir for 12 hours (for aldehyde formation). Alternatively, for alcohol formation, add NaBH₄ portionwise at -78 °C and then allow to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Data Presentation
The following table summarizes representative quantitative data for asymmetric reactions utilizing the (+)-p-menthane-3-carboxaldehyde chiral auxiliary.
| Reaction Type | Electrophile/Substrate | Nucleophile/Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Addition | (+)-p-Menthane-3-carboxaldehyde | Vinylmagnesium bromide | Chiral allylic alcohol | 85 | >95:5 | [1] |
| Addition | (+)-p-Menthane-3-carboxaldehyde | Allylmagnesium bromide | Chiral homoallylic alcohol | 82 | >95:5 | [1] |
| SN2' Displacement | Allylic pivalate (B1233124) derived from auxiliary | Me₂CuLi | Alkylated product | 90 | >98:2 | [3] |
| 3,3-Sigmatropic Rearrangement | Allylic alcohol derived from auxiliary | N/A (thermal) | Rearranged product | 75 | >99:1 | [5] |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the addition to the p-menthane-3-carboxaldehyde auxiliary is governed by Felkin-Anh-type models, where the nucleophile attacks the carbonyl group from the least hindered face. The bulky isopropyl group of the menthone framework effectively blocks one face of the aldehyde, leading to high diastereoselectivity.
Caption: Felkin-Anh model for diastereoselective addition to the chiral auxiliary.
Conclusion
The this compound-derived chiral auxiliary, p-menthane-3-carboxaldehyde, provides a robust and efficient tool for asymmetric synthesis. Its straightforward preparation, high stereochemical control, and the ability to recover the auxiliary make it a valuable asset for the synthesis of complex chiral molecules in both academic and industrial settings. The provided protocols offer a starting point for researchers to explore the utility of this auxiliary in their own synthetic endeavors.
References
- 1. p-Menthane-3-carboxaldehyde: a useful chiral auxiliary for the synthesis of chiral quaternary carbons of high enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] p-Menthane-3-carboxaldehyde: a useful chiral auxiliary for the synthesis of chiral quaternary carbons of high enantiomeric purity. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Menthone and p-menthyl-3-carboxaldehyde as chiral auxiliaries [ouci.dntb.gov.ua]
Application Notes and Protocols for Diastereoselective Alkylation Using (+)-Menthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the diastereoselective alkylation of ketones, utilizing chiral imines derived from (+)-menthone derivatives as a key strategic approach. This methodology is particularly valuable in asymmetric synthesis for the creation of stereochemically defined centers, a critical aspect in the development of pharmaceutical agents and other bioactive molecules. The protocols outlined below are based on established methodologies and offer a practical guide to achieving high diastereoselectivity in the α-alkylation of cyclic ketones.
Introduction
Chiral auxiliaries are powerful tools in stereochemistry, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This compound, a naturally abundant and relatively inexpensive chiral starting material, can be readily converted into chiral derivatives that serve as effective scaffolds for directing diastereoselective transformations. One such application is the formation of chiral imines, which can then be deprotonated to form chiral enamines or metalloenamines. The inherent chirality of the menthone backbone, coupled with the chirality of an attached amine, creates a highly biased steric environment, directing the approach of an incoming electrophile to one face of the enamine, resulting in a high degree of diastereoselectivity in the alkylated product.
This document details the synthesis of a chiral imine from a this compound derivative, specifically (5R)-carvomenthone, and its subsequent diastereoselective alkylation via a Michael addition. The principles and protocols described are broadly applicable to other alkylating agents and menthone-based systems.
Data Presentation
The diastereoselectivity of the Michael addition to chiral imines derived from (5R)-carvomenthone is highly dependent on the chirality of the 1-phenylethylamine (B125046) (PEA) used. The combination of the chiral ketone and the chiral amine can result in either a "matched" pair, leading to high diastereoselectivity, or a "mismatched" pair, resulting in lower diastereoselectivity.
| Ketone Derivative | Chiral Amine | Electrophile | Diastereomeric Excess (de) | Classification |
| (5R)-Carvomenthone | (S)-1-Phenylethylamine | Methyl Vinyl Ketone | >95% | Matched Pair[1][2] |
| (5R)-Carvomenthone | (R)-1-Phenylethylamine | Methyl Vinyl Ketone | 58% | Mismatched Pair[1] |
Experimental Protocols
Protocol 1: Synthesis of Chiral Imine from (5R)-Carvomenthone and (S)-1-Phenylethylamine
This protocol describes the formation of the chiral imine, a crucial intermediate for the diastereoselective alkylation.
Materials:
-
(5R)-Carvomenthone
-
(S)-(-)-1-Phenylethylamine (PEA)
-
Anhydrous Toluene (B28343)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of (5R)-carvomenthone (1.0 eq) in anhydrous toluene (approximately 2 M), add (S)-(-)-1-phenylethylamine (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the imine formation.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.
Protocol 2: Diastereoselective Michael Addition to the Chiral Imine
This protocol details the alkylation of the chiral imine with methyl vinyl ketone.
Materials:
-
Crude chiral imine from Protocol 1
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl vinyl ketone (MVK)
-
Aqueous Acetic Acid (e.g., 50% v/v)
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous THF (approximately 0.5 M) under an inert atmosphere (N₂ or Ar).
-
Add methyl vinyl ketone (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 3 days.[2]
-
After the reaction is complete (monitored by TLC), add an aqueous solution of acetic acid to hydrolyze the resulting iminium salt.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the alkylated ketone.
Mandatory Visualization
Caption: Workflow for diastereoselective alkylation.
References
Application Notes and Protocols for the Meerwein-Ponndorf-Verley Reduction of (+)-Menthone to (+)-Isomenthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the diastereoselective Meerwein-Ponndorf-Verley (MPV) reduction of (+)-menthone to (+)-isomenthol. This transformation is a classic example of carbonyl reduction in organic chemistry, valued for its use of inexpensive and relatively safe reagents.[1][2][3] The protocol is designed for research and development settings, with a focus on achieving a high yield of the desired (+)-isomenthol diastereomer.
Introduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemical reaction that reduces aldehydes or ketones to their corresponding alcohols using an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol (B130326).[1][4][5] The reaction is reversible, and the reverse reaction is known as the Oppenauer oxidation.[5] The equilibrium is typically shifted towards the product by using an excess of the sacrificial alcohol and by distilling off the acetone (B3395972) byproduct.[6]
The reduction of this compound can yield four possible diastereomeric alcohols: (+)-menthol, (-)-neomenthol, (+)-isomenthol, and (-)-neoisomenthol. The stereochemical outcome of the reduction is highly dependent on the reaction conditions and the reducing agent used. The MPV reduction, being a thermodynamically controlled process, can be optimized to favor the formation of the most stable diastereomer, which in this case is (+)-isomenthol.
Reaction Mechanism and Stereoselectivity
The MPV reduction proceeds through a six-membered cyclic transition state involving the aluminum alkoxide, the carbonyl compound, and the sacrificial alcohol.[2] A hydride ion is transferred from the isopropoxide ligand of the aluminum catalyst to the carbonyl carbon of the ketone.
The diastereoselectivity in the reduction of substituted cyclohexanones like this compound is governed by the steric hindrance around the carbonyl group. Hydride attack can occur from either the axial or equatorial face of the cyclohexane (B81311) ring. In the case of this compound, the isopropyl and methyl groups dictate the preferred direction of hydride approach. Under thermodynamic equilibrium, the reaction favors the formation of the most stable alcohol, where the hydroxyl group is in the equatorial position to minimize steric interactions. In the resulting menthol (B31143) isomers, (+)-isomenthol has both the isopropyl and methyl groups in equatorial positions, and the hydroxyl group in an axial position, which is the thermodynamically favored product under these conditions.
Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of this compound
This protocol is a representative procedure for the laboratory-scale synthesis of (+)-isomenthol from this compound.
Materials:
-
This compound (98%+)
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether or dichloromethane (B109758) (for extraction)
-
Standard laboratory glassware (round-bottom flask, condenser, distillation apparatus, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a distillation head connected to a condenser, and a nitrogen inlet, add aluminum isopropoxide (20.4 g, 0.1 mol).
-
Solvent Addition: Add 250 mL of anhydrous isopropanol to the flask.
-
Reactant Addition: To the stirred suspension, add this compound (15.4 g, 0.1 mol).
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 82 °C). Slowly distill off the acetone-isopropanol azeotrope (boiling point ~80 °C) through the distillation head. The rate of distillation should be controlled to maintain a constant reaction volume by periodic addition of fresh anhydrous isopropanol.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the this compound spot/peak. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add 100 mL of 2 M hydrochloric acid to the stirred reaction mixture to quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
The crude product, a mixture of menthol isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the (+)-isomenthol.
-
Data Presentation
The following tables summarize the expected quantitative data for the Meerwein-Ponndorf-Verley reduction of this compound.
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| This compound | 154.25 | 15.4 | 0.1 |
| Aluminum Isopropoxide | 204.24 | 20.4 | 0.1 |
| (+)-Isomenthol (Theoretical) | 156.27 | 15.6 | 0.1 |
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Reaction Temperature | ~ 82 °C (Reflux) |
| Reaction Time | 8 - 12 hours |
| Expected Yield of (+)-Isomenthol | 75 - 85% |
| Expected Diastereomeric Excess (d.e.) | > 80% for (+)-Isomenthol |
Note: The yield and diastereomeric excess are dependent on the precise reaction conditions and purification efficiency. The values provided are typical for a thermodynamically controlled MPV reduction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 5. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of (+)-Menthone via Oxidation of (+)-Menthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of (+)-menthone through the oxidation of (+)-menthol. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and flavor industries. These protocols offer a comparative overview of various oxidation methods, from classic chromium-based reagents to more environmentally benign alternatives. Detailed experimental procedures, quantitative data on reaction efficiency, and visual workflows are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
This compound, a monoterpene ketone, is a significant compound in the chemical industry, utilized as a flavoring agent and a versatile chiral starting material for the synthesis of more complex molecules. Its production via the oxidation of the readily available (+)-menthol is a common and important chemical transformation. The choice of oxidizing agent is critical, influencing reaction yield, purity, cost, and environmental impact. This document details several widely used protocols for this conversion, with a focus on providing practical, reproducible methodologies for a laboratory setting.
Oxidation Methodologies and Comparative Data
A variety of reagents can be employed for the oxidation of (+)-menthol. The selection of a particular method often depends on factors such as scale, desired purity, and tolerance of other functional groups. Below is a summary of common methods with their respective advantages and disadvantages.
Data Presentation: Comparison of Oxidation Methods
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Green Oxidation | Calcium Hypochlorite (B82951) [Ca(OCl)₂] | 42 - 88%[1][2] | ~1 hour[2] | Environmentally friendly, inexpensive, readily available reagent, simple workup.[1][3][4] | Yield can be variable depending on reaction conditions. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | High (not specified) | < 90 minutes[5] | Mild conditions, high chemoselectivity for primary and secondary alcohols.[5][6] | Chromium-based reagent (toxic), purification can be challenging due to chromium byproducts.[5] |
| Jones Oxidation | Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | 83 - 85%[7] | ~30 minutes | High yield, inexpensive reagents.[8] | Highly toxic chromium waste, strongly acidic conditions can lead to side reactions.[3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | High (not specified) | 2 - 4 hours | Mild conditions, neutral pH, high chemoselectivity, suitable for sensitive substrates.[9][10] | Reagent is expensive and potentially explosive.[3][10] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the oxidation of (+)-menthol to this compound using three of the most common methods.
Protocol 1: Green Oxidation using Calcium Hypochlorite
This protocol is adapted from green chemistry principles, offering a safer and more environmentally conscious alternative to traditional heavy metal oxidants.[1][3][11][4][12]
Materials:
-
(+)-Menthol
-
Calcium hypochlorite [Ca(OCl)₂]
-
Glacial acetic acid
-
Acetonitrile
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of calcium hypochlorite by dissolving 7g of Ca(OCl)₂ in 40 mL of water in a flask, and cool the solution to 0°C in an ice bath.[3]
-
In a separate flask, dissolve 10g of (+)-menthol in 50 mL of a 3:2 mixture of acetic acid and acetonitrile.[2]
-
Slowly add the (+)-menthol solution to the chilled calcium hypochlorite solution dropwise while stirring.[13]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. During this time, add an additional 40 mL of water to the solution.[2]
-
Transfer the reaction mixture to a separatory funnel and extract the product with two 30 mL portions of dichloromethane.[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
The product can be further purified by distillation if necessary.
Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)
This method utilizes a milder chromium-based reagent, often preferred for its selectivity.[5]
Materials:
-
(+)-Menthol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel
-
Rotary evaporator
Procedure:
-
Prepare the PCC-silica gel reagent by mixing 4.85 g of PCC with 4.85 g of silica gel using a mortar and pestle until a homogeneous orange powder is obtained.[5]
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend the PCC-silica gel reagent in 50 mL of dichloromethane.[5]
-
To this suspension, add a solution of 2.34 g of (+)-menthol in a minimal amount of dichloromethane.[5]
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in under 90 minutes.[5]
-
Once the reaction is complete, add 120 mL of diethyl ether to the reaction mixture.[5]
-
Filter the mixture through a Büchner funnel containing a pad of silica gel (2.5-3 cm thick) and wash the solid with an additional 20 mL of diethyl ether.[5]
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
If starting material is still present, the product can be purified by column chromatography.[5]
Protocol 3: Jones Oxidation
This classic method employs a strong oxidizing agent and is known for its high yield, though it requires careful handling of chromium waste.[7]
Materials:
-
(+)-Menthol
-
Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Mechanical stirrer
-
Round-bottom flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 120 g of sodium dichromate in 600 mL of water.[7]
-
Carefully add 100 g of concentrated sulfuric acid to the solution while stirring.[7]
-
Add 90 g of (+)-menthol to the mixture in several portions. An exothermic reaction will occur, and the temperature will rise to around 55°C.[7][14]
-
Stir the mixture until the reaction is complete, indicated by a decrease in temperature.[7]
-
Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether.[7]
-
Separate the organic layer and wash it with three 200 mL portions of 5% sodium hydroxide solution, followed by a water wash.[7]
-
Remove the diethyl ether by distillation.
-
The resulting crude this compound is then purified by distillation under reduced pressure, collecting the fraction at 98-100°C/18 mm Hg.[7]
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the described oxidation protocols.
References
- 1. odinity.com [odinity.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Green Oxidation of Menthol in Multigram Scale Based on Calcium Hypochlorite | Universal Journal of Green Chemistry [ojs.wiserpub.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. synthesis [www1.udel.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thinkswap.com [thinkswap.com]
- 14. prepchem.com [prepchem.com]
Application Notes: Stereocontrol in Diels-Alder Reactions Using (+)-Menthone-Derived Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (+)-menthone as a chiral precursor for auxiliaries in asymmetric Diels-Alder reactions. By leveraging the inherent chirality of this compound, high levels of stereocontrol can be achieved in the formation of cyclic and bicyclic systems, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Introduction: From this compound to a Powerful Chiral Auxiliary
This compound, a naturally occurring monoterpene ketone, serves as a readily available and inexpensive starting material for the synthesis of potent chiral auxiliaries. While not used directly, this compound can be stereoselectively reduced to (-)-menthol. This alcohol is then converted into a chiral dienophile, most notably 5-(l-menthyloxy)-2(5H)-furanone, which has demonstrated exceptional efficacy in controlling the stereochemical outcome of Diels-Alder reactions.
The chiral menthyloxy group attached to the furanone dienophile effectively shields one face of the molecule. This steric hindrance directs the approach of the diene, leading to a highly diastereoselective cycloaddition. The result is the preferential formation of one diastereomer of the Diels-Alder adduct, which can then be further transformed into the desired enantiomerically pure target molecule.
Quantitative Data Presentation
The following table summarizes the quantitative data for the Diels-Alder reaction between 5-(l-menthyloxy)-2(5H)-furanone and various dienes. The data highlights the excellent diastereoselectivity achieved with this chiral auxiliary.
| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene | 5-(l-menthyloxy)-2(5H)-furanone | Toluene (B28343) | 25 | 24 | >95 | ≥99 |
| 2,3-Dimethyl-1,3-butadiene | 5-(l-menthyloxy)-2(5H)-furanone | Toluene | 80 | 48 | >95 | ≥99 |
| Isoprene | 5-(l-menthyloxy)-2(5H)-furanone | Toluene | 80 | 72 | >95 | ≥99 |
| 1,3-Cyclohexadiene | 5-(l-menthyloxy)-2(5H)-furanone | Toluene | 80 | 96 | >95 | ≥99 |
Experimental Protocols
Synthesis of (-)-Menthol from this compound
Reaction: Stereoselective reduction of the carbonyl group of this compound.
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude product, which is a mixture of (-)-menthol and (+)-neomenthol.
-
Purify the crude product by column chromatography or fractional distillation to isolate pure (-)-menthol.
Synthesis of 5-(l-Menthyloxy)-2(5H)-furanone
Reaction: Acid-catalyzed reaction of mucochloric or mucobromic acid with (-)-menthol.
Materials:
-
Mucochloric acid or mucobromic acid
-
(-)-Menthol
-
Acid catalyst (e.g., sulfuric acid)
-
Hexane (B92381) for recrystallization
Procedure:
-
Combine mucochloric acid or mucobromic acid with (-)-menthol in a suitable reaction vessel.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
The initial product is a mixture of diastereomers at the C-5 position of the furanone ring.
-
Perform recrystallization from hexane to isolate the pure, less soluble (S)-stereoisomer of 5-(l-menthyloxy)-2(5H)-furanone.[1]
General Protocol for the Diels-Alder Reaction
Reaction: [4+2] cycloaddition of a diene with 5-(l-menthyloxy)-2(5H)-furanone.
Materials:
-
5-(l-menthyloxy)-2(5H)-furanone (chiral dienophile)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Anhydrous toluene or other suitable aprotic solvent
Procedure:
-
Dissolve 5-(l-menthyloxy)-2(5H)-furanone in anhydrous toluene in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the diene to the solution. For highly reactive dienes like cyclopentadiene, the reaction can proceed at room temperature. For less reactive dienes, heating may be required.
-
Stir the reaction mixture for the time indicated in the data table, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the Diels-Alder adduct with high diastereomeric purity.
Mandatory Visualizations
Caption: Workflow from this compound to a target molecule via a chiral auxiliary-controlled Diels-Alder reaction.
Caption: Stereochemical control exerted by the menthyloxy auxiliary in the Diels-Alder reaction.
References
Application Notes and Protocols for the Preparation of Chiral Imines from (+)-Menthone for Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of chiral imines and enamines derived from (+)-Menthone. These derivatives serve as effective chiral auxiliaries in asymmetric Michael additions, a cornerstone reaction in stereoselective carbon-carbon bond formation. The protocols outlined below are based on established methodologies for analogous systems and are intended to serve as a comprehensive guide for researchers seeking to synthesize chiral 1,5-dicarbonyl compounds and other valuable building blocks for drug discovery and development.
Introduction
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental transformation in organic synthesis. The development of asymmetric variants of this reaction is of paramount importance for the construction of enantiomerically enriched molecules. One powerful strategy involves the use of chiral imines or enamines, where a chiral auxiliary directs the stereochemical outcome of the addition.
This compound, a naturally abundant and inexpensive chiral ketone, is an attractive starting material for the synthesis of such chiral nucleophiles. By converting this compound into a chiral enamine, the inherent chirality of the menthone backbone can be leveraged to induce high diastereoselectivity in subsequent Michael additions. This approach, often referred to as the Stork enamine alkylation, provides a reliable method for the asymmetric synthesis of 1,5-dicarbonyl compounds, which are versatile intermediates in the synthesis of complex molecules.
Reaction Principle
The overall process involves three key stages:
-
Enamine Formation: this compound is reacted with a secondary amine (e.g., pyrrolidine (B122466) or morpholine) to form a chiral enamine. The reaction typically favors the formation of the less substituted, thermodynamically more stable enamine.
-
Michael Addition: The chiral enamine, acting as a nucleophile, attacks a Michael acceptor (e.g., an α,β-unsaturated ketone or ester). The stereochemistry of the newly formed chiral center is directed by the bulky menthone-derived framework.
-
Hydrolysis: The resulting iminium salt is hydrolyzed under acidic conditions to afford the final 1,5-dicarbonyl compound and regenerate the secondary amine. The chiral auxiliary, this compound, is incorporated into the final product.
Experimental Protocols
Preparation of the Chiral Enamine from this compound
This protocol describes the formation of the pyrrolidine enamine of this compound.
Materials:
-
This compound
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound (15.4 g, 0.1 mol), pyrrolidine (10.7 g, 0.15 mol), and 100 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dry the solution over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine. The enamine is typically used in the next step without further purification.
Asymmetric Michael Addition to Methyl Vinyl Ketone
This protocol details the diastereoselective addition of the this compound-derived enamine to methyl vinyl ketone. This procedure is adapted from a similar, well-established protocol using 2-methylcyclohexanone (B44802).[1]
Materials:
-
Crude chiral enamine from section 3.1
-
Methyl vinyl ketone (freshly distilled)
-
Dioxane (anhydrous)
-
Glacial acetic acid
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the crude enamine from the previous step in 100 mL of anhydrous dioxane in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add freshly distilled methyl vinyl ketone (7.7 g, 0.11 mol) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and add a solution of glacial acetic acid (12 g, 0.2 mol) in 50 mL of water.
-
Stir the mixture vigorously at room temperature for 2 hours to ensure complete hydrolysis of the iminium salt.
-
Transfer the reaction mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 1,5-dicarbonyl compound.
Data Presentation
The following table summarizes representative data for the Michael addition of enamines derived from cyclic ketones to various acceptors, highlighting the expected high levels of diastereoselectivity. Specific data for this compound-derived enamines should be determined empirically. The data presented for the analogous 2-methylcyclohexanone system provides a strong indication of the expected outcome.[1]
| Entry | Ketone Derivative | Michael Acceptor | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | 2-Methylcyclohexanone Pyrrolidine Enamine | Methyl Vinyl Ketone | 2-Methyl-2-(3-oxobutyl)cyclohexanone | ~70-80 | >95 |
| 2 | This compound Pyrrolidine Enamine (Expected) | Methyl Vinyl Ketone | 2-Isopropyl-5-methyl-2-(3-oxobutyl)cyclohexanone | High | High |
| 3 | This compound Pyrrolidine Enamine (Expected) | Acrylonitrile | 2-Isopropyl-5-methyl-2-(2-cyanoethyl)cyclohexanone | High | High |
| 4 | This compound Pyrrolidine Enamine (Expected) | Ethyl Acrylate | Ethyl 3-(2-isopropyl-5-methyl-1-oxocyclohexan-2-yl)propanoate | High | High |
Signaling Pathway and Stereochemical Rationale
The high diastereoselectivity observed in these reactions is attributed to the steric hindrance imposed by the chiral menthone backbone. The enamine exists in equilibrium between the more and less substituted forms. The Michael addition proceeds through the thermodynamically more stable, less substituted enamine. The bulky isopropyl group of the menthone moiety effectively blocks one face of the enamine, forcing the Michael acceptor to approach from the less hindered face. This facial bias leads to the preferential formation of one diastereomer.
Conclusion
The use of this compound as a chiral auxiliary provides an efficient and cost-effective method for the asymmetric synthesis of 1,5-dicarbonyl compounds via a Stork enamine Michael addition. The protocols provided herein offer a solid foundation for researchers to explore this methodology. The high diastereoselectivities typically achieved make this a valuable tool for the construction of complex chiral molecules relevant to the pharmaceutical and agrochemical industries. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and stereoselectivity.
References
Application Notes and Protocols for the Biocatalytic Amination of (+)-Menthone to Synthesize (+)-Neomenthylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of (+)-neomenthylamine from (+)-menthone using an ω-transaminase. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, operating under mild conditions and utilizing readily available starting materials.
Introduction
(+)-Neomenthylamine is a valuable chiral amine used as a building block in the synthesis of pharmaceuticals and other high-value chemicals. Traditional chemical synthesis routes often involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Biocatalysis, through the use of enzymes like transaminases, provides a highly selective and sustainable method for the production of enantiomerically pure amines.[1] This document details a protocol for the amination of this compound (or its isomer, (-)-menthone, which can be enzymatically aminated to the same product) using an ω-transaminase from Vibrio fluvialis JS17.
Biochemical Pathway
The synthesis of (+)-neomenthylamine from this compound is achieved via a transamination reaction catalyzed by an ω-transaminase. This enzyme facilitates the transfer of an amino group from an amine donor to the ketone substrate. The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which acts as an intermediate carrier of the amino group.
Caption: Biochemical pathway for the synthesis of (+)-neomenthylamine.
Data Presentation
The following tables summarize the key parameters and results for the biocatalytic amination of menthone.
Table 1: Characteristics of ω-Transaminase from Vibrio fluvialis JS17 (VfTA)
| Parameter | Value | Reference |
| Enzyme Class | ω-Transaminase (ω-TA) | [1] |
| Source Organism | Vibrio fluvialis JS17 | [1] |
| Optimal pH | 6.0 | [1] |
| Optimal Temperature | 30 °C | [1] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | [1] |
Table 2: Optimized Reaction Conditions for (+)-Neomenthylamine Synthesis
| Parameter | Optimal Concentration/Value | Reference |
| Substrate | 10 mM (-)-Menthone | [1] |
| Amine Donor | 60 mM (S)-α-methylbenzylamine (S-MBA) | [1] |
| Cofactor | 2 mM PLP | [1] |
| Buffer | Potassium Phosphate (B84403) Buffer (pH 6.0) | [1] |
| Temperature | 30 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Enzyme Loading | 100 g/L whole cells | [1] |
Table 3: Reaction Performance under Optimized Conditions
| Metric | Result | Reference |
| Product Titer | 4.7 mM (+)-Neomenthylamine | [1] |
| Conversion Rate | 47% | [1] |
| Enantiomeric Excess | >99% (implied by the use of a stereoselective enzyme) | [1] |
Experimental Protocols
This section provides detailed protocols for the expression of the ω-transaminase, the biocatalytic amination reaction, and the analysis of the product.
Protocol 1: Expression and Preparation of Whole-Cell Biocatalyst
This protocol describes the expression of the ω-transaminase from Vibrio fluvialis JS17 in E. coli.
Materials:
-
E. coli BL21(DE3) cells containing the expression plasmid for VfTA
-
Luria-Bertani (LB) medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge
-
Shaking incubator
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli expressing VfTA.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 1 L of fresh LB medium with the antibiotic.
-
Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation at a lower temperature, such as 20°C, for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with PBS (pH 7.4).
-
The resulting cell paste can be used directly as a whole-cell biocatalyst or stored at -80°C.
Protocol 2: Biocatalytic Synthesis of (+)-Neomenthylamine
This protocol details the enzymatic reaction for the synthesis of (+)-neomenthylamine.
Materials:
-
This compound (or (-)-Menthone)
-
(S)-α-methylbenzylamine (S-MBA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 6.0)
-
VfTA whole-cell biocatalyst
-
Shaking incubator
-
Reaction vessel (e.g., baffled flask)
Procedure:
-
Prepare a 300 mL reaction mixture in a suitable vessel containing:
-
10 mM (-)-Menthone
-
60 mM S-MBA
-
2 mM PLP
-
100 g/L VfTA whole cells
-
-
Bring the final volume to 300 mL with 100 mM potassium phosphate buffer (pH 6.0).
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 28 hours.[1]
-
Monitor the reaction progress by taking samples at regular intervals for analysis.
Protocol 3: Extraction and Analysis of (+)-Neomenthylamine
This protocol describes the work-up and analytical procedures to quantify the product.
Materials:
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
High-performance liquid chromatograph (HPLC) with a chiral column
Extraction Procedure:
-
Stop the reaction by adding 15 mL of 10 M NaOH solution.[1]
-
Extract the aqueous mixture with MTBE (3 x 300 mL).[1]
-
Combine the organic extracts and dry over anhydrous Na2SO4.[1]
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude (+)-neomenthylamine product.[1]
Analytical Methods:
-
GC-MS for Conversion Analysis:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
Carrier Gas: Helium
-
MS Detector: Scan mode to identify peaks, and selected ion monitoring (SIM) for quantification.
-
Analysis: The conversion can be determined by comparing the peak area of the remaining this compound to the initial amount.
-
-
Chiral HPLC for Enantiomeric Excess (e.e.) Analysis:
-
Column: A chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralcel OD-H) or crown ether-based columns are often effective for separating chiral amines.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).
-
Analysis: The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship of the key reaction components.
Caption: Overall experimental workflow for biocatalytic synthesis.
Caption: Logical relationship of key reaction components.
Alternative Biocatalytic Strategies
While ω-transaminases are effective, other enzyme classes can also be considered for the amination of ketones:
-
Reductive Aminases (RedAms): These enzymes catalyze the reductive amination of a ketone with an amine donor in the presence of a reducing cofactor (e.g., NAD(P)H). This approach can be highly efficient as the reaction equilibrium is often more favorable than that of transaminases.
-
Imine Reductases (IREDs): IREDs can be used in a two-step process where an imine is first formed from the ketone and an amine, followed by stereoselective reduction by the IRED. This can also be performed as a one-pot reaction.
The choice of enzyme will depend on factors such as substrate specificity, stereoselectivity, and process requirements. Screening a panel of different transaminases, reductive aminases, and imine reductases is recommended to identify the optimal biocatalyst for a specific application.
References
Application Notes: The Role of (+)-Menthone in the Synthesis of Prostaglandin Intermediates
Introduction
Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. The synthesis of prostaglandins and their analogues is a significant area of research in medicinal chemistry and drug development. A key strategy in many total syntheses of prostaglandins is the use of chiral intermediates to establish the desired stereochemistry of the final product. One such crucial intermediate is the Corey lactone, which provides a versatile scaffold for the elaboration of the prostaglandin (B15479496) structure. This document explores the potential role of (+)-Menthone, a naturally occurring monoterpene, as a chiral starting material in the synthesis of prostaglandin intermediates.
Methodology
A comprehensive review of scientific literature was conducted to identify synthetic routes to prostaglandin intermediates that utilize this compound as a chiral precursor. The investigation focused on established and novel syntheses of key intermediates such as the Corey lactone and other functionalized cyclopentanoids.
Results and Discussion
Extensive literature searches did not reveal any established or widely recognized synthetic protocols that employ this compound as a starting material for the synthesis of common prostaglandin intermediates like the Corey lactone. The field of prostaglandin synthesis has largely relied on other chiral pool starting materials, as well as asymmetric catalytic methods and enzymatic resolutions to achieve the desired enantiopurity of key intermediates.
While terpenes, in general, are a valuable source of chirality in organic synthesis, the specific application of this compound in this particular context appears to be undocumented in major synthetic routes.[1][2][3][4][5] The focus of modern prostaglandin synthesis has been on convergent and efficient strategies, often starting from achiral precursors and introducing chirality through asymmetric reactions, or by utilizing different chiral synthons.[6][7][8][9][10]
For instance, a prevalent strategy for synthesizing chiral cyclopentenones, which are precursors to prostaglandins, involves methods like the Pauson–Khand reaction or the use of chiral auxiliaries.[11] While menthol (B31143) (a related monoterpenoid) has been used as a chiral auxiliary in the synthesis of a cyclopentenone intermediate for a different natural product, this does not represent a direct use of this compound as a carbon skeleton precursor for prostaglandin intermediates.[11]
Established Synthetic Routes to Prostaglandin Intermediates
The synthesis of prostaglandin intermediates is a well-developed field with several key strategies that do not involve this compound. A brief overview of these established methods provides context to the current state of the art.
1. The Corey Synthesis and the Corey Lactone
The landmark synthesis developed by E.J. Corey remains a cornerstone of prostaglandin chemistry. This approach utilizes the Corey lactone as a key bicyclic intermediate. Numerous methods have been developed for the asymmetric synthesis of the Corey lactone, often employing Diels-Alder reactions, enzymatic resolutions, or asymmetric catalysis.[6][7][8][9] These methods provide access to enantiomerically pure intermediates that are then elaborated to various prostaglandins.
2. Asymmetric Synthesis of Cyclopentane (B165970) Derivatives
Modern approaches often involve the asymmetric construction of the cyclopentane ring. This can be achieved through a variety of methods, including:
-
Organocatalytic reactions: Asymmetric Michael additions and domino reactions can be used to construct highly functionalized and enantiomerically enriched cyclopentane rings.[12]
-
Metal-catalyzed reactions: Transition metal-catalyzed cyclizations and cross-coupling reactions are powerful tools for the stereocontrolled synthesis of prostaglandin precursors.
-
Enzymatic resolutions: Enzymes can be used to selectively resolve racemic mixtures of intermediates, providing access to the desired enantiomer.[13]
Logical Relationship of Prostaglandin Synthesis Strategies
Caption: Common strategies for prostaglandin synthesis.
Based on a thorough review of the available scientific literature, there is no significant or established role for this compound in the synthesis of prostaglandin intermediates. The field has matured to rely on a variety of other highly efficient and stereoselective methods for the construction of these complex molecules. Researchers and drug development professionals seeking to synthesize prostaglandin intermediates should focus on the well-documented and robust methods involving asymmetric catalysis, enzymatic resolutions, and established chiral pool starting materials other than this compound. While the use of terpenes as chiral starting materials is a broad and valuable strategy in organic synthesis, the specific application of this compound to prostaglandin precursors is not a recognized approach.
References
- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. | Semantic Scholar [semanticscholar.org]
- 4. Mulzer Research Group » Chiral Pool Synthesis: Starting from Terpenes [mulzer.univie.ac.at]
- 5. baranlab.org [baranlab.org]
- 6. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of (+)-Menthone from reaction mixtures by fractional distillation
This guide provides troubleshooting advice and frequently asked questions for the purification of (+)-Menthone from reaction mixtures, with a focus on fractional distillation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is the fractional distillation of this compound from reaction mixtures, particularly from its isomers, so challenging?
A1: The primary challenge lies in the very similar physical properties of menthone stereoisomers. This compound and its common diastereomer, (-)-isomenthone, have very close boiling points, making their separation by conventional fractional distillation difficult.[1] Menthone and isomenthone (B49636) can also easily interconvert, especially under certain conditions, which can further complicate purification efforts.[2]
Q2: What are the most critical parameters to control for a successful fractional distillation of this compound?
A2: For an effective separation, you must carefully control the following:
-
Heating Rate: Apply heat gently and consistently to avoid "bumping" (rapid, violent boiling) and to ensure a slow, steady distillation rate of about 1-2 drops per second.[3] A distillation that is too fast will not allow for the necessary multiple vaporization-condensation cycles, leading to poor separation.[4]
-
Column Efficiency: Utilize a fractionating column with a high number of theoretical plates. The column should be packed with an inert material like glass beads or metal sponges to provide a large surface area for repeated condensation and vaporization.[4]
-
Insulation: Insulating the distillation column and still head (e.g., with glass wool or aluminum foil) is crucial to maintain the temperature gradient necessary for efficient separation and to prevent heat loss to the surroundings.[5]
Q3: I've set up my fractional distillation apparatus and the mixture is boiling, but no distillate is being collected. What could be the problem?
A3: This issue can arise from several factors:
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[4] If it's too high, the vapor may condense before reaching the thermometer.[4]
-
Leaks in the System: Check all joints to ensure they are properly sealed.[4] Vapors could be escaping the apparatus. Using Keck clips can help secure the connections.[6]
-
Insufficient Heating: While excessive heat is detrimental, too little heat may not be enough for the vapor to reach the top of the column and enter the condenser.[5] You may need to slightly increase the heat input if the condensate ring is not rising.[5]
-
Condenser Water Flow: Ensure that cooling water is flowing through the condenser from the bottom inlet to the top outlet.[6] No water flow will result in the vapor not condensing.[6]
Q4: The purity of my collected this compound fractions is consistently low. How can I improve the separation efficiency?
A4: To enhance purity:
-
Slow Down the Distillation: A slower rate allows for more vaporization-condensation cycles within the column, which is essential for separating components with close boiling points.[4]
-
Increase the Reflux Ratio: This means allowing more of the condensed vapor to return to the column to re-equilibrate, rather than being collected as distillate. This is achieved by carefully controlling the heating rate.
-
Use a More Efficient Column: A longer fractionating column or one with a more efficient packing material will increase the number of theoretical plates and improve separation.[7]
-
Consider Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of the components.[1] This can increase the boiling point difference between isomers, making separation more effective.[8]
Q5: My distillation column is "flooding." What does this mean and how can I resolve it?
A5: Flooding occurs when an excessive rate of boiling sends vapor up the column too quickly, preventing the condensed liquid (reflux) from flowing back down.[1] This leads to a backup of liquid in the column and ruins the separation efficiency. To fix this, you must reduce the heat input to the boiling flask to decrease the rate of vaporization.[1]
Q6: Can thermal degradation of this compound occur during distillation?
A6: While menthone is relatively stable, prolonged heating at high temperatures can potentially lead to degradation or isomerization.[2] One sign of degradation can be the darkening of the mixture in the distillation flask.[9] Using vacuum distillation is an effective way to mitigate this risk by lowering the required temperature.[9]
Q7: How do I determine when to switch collection flasks between fractions?
A7: Monitor the temperature at the still head closely. A stable temperature reading indicates that a pure component is distilling.[5] When the temperature begins to rise, it signals that a higher-boiling component is starting to come over. This is the point at which you should switch to a new collection flask. A sharp temperature drop after a fraction has been collected is also an indicator to change flasks.[5]
Q8: What analytical methods can be used to confirm the purity of the collected this compound fractions?
A8: The purity and isomeric composition of your fractions can be determined using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] Chiral columns are necessary to separate and quantify the enantiomers.[1] Infrared (IR) spectroscopy can also be used to identify the functional groups present and confirm the product's identity.[3]
Quantitative Data
The separation of this compound from its isomers is challenging due to their similar boiling points.
| Compound | IUPAC Name | Boiling Point (°C at 760 mmHg) |
| This compound | (2R,5S)-2-Isopropyl-5-methylcyclohexanone | ~207-210 °C[10] |
| (-)-Isomenthone | (2S,5S)-2-Isopropyl-5-methylcyclohexanone | ~205-208 °C[11] |
Note: Boiling points can vary slightly based on experimental conditions and data sources.[1]
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for purifying this compound from a reaction mixture containing isomers and other impurities.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask (distilling flask), a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a still head with a thermometer adapter, a thermometer, a condenser, and a collection flask.
-
Ensure all glass joints are properly sealed. Lightly grease the joints if necessary to prevent leaks.[6]
-
Place a stir bar or boiling chips in the distilling flask to ensure smooth boiling.[7]
-
The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[5]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[6]
2. Procedure:
-
Charge the distilling flask with the crude this compound reaction mixture, filling it to no more than two-thirds of its capacity.
-
Begin stirring (if using a stir bar) and gently heat the flask using a heating mantle.
-
Observe the mixture as it begins to boil and watch for the ring of condensate to slowly rise through the fractionating column.[5]
-
Adjust the heating rate to maintain a slow, steady distillation rate of 1-2 drops of distillate per second into the collection flask.[3]
-
Collect an initial "forerun" fraction, which will contain any low-boiling impurities.
-
Monitor the temperature at the still head. When the temperature stabilizes near the boiling point of the desired this compound, switch to a new, clean collection flask.
-
Collect the main fraction while the temperature remains constant.
-
If the temperature begins to rise again, switch to a third collection flask to collect the higher-boiling impurities and isomers.
-
Stop the distillation before the distilling flask boils to dryness to prevent overheating and potential residue decomposition.[6]
3. Post-Distillation:
-
Allow the apparatus to cool completely before disassembling.
-
Label and seal the collected fractions.
-
Analyze the purity of the main fraction using appropriate analytical techniques such as GC or HPLC.[1]
Visualizations
Caption: Workflow for the purification of this compound via fractional distillation.
Caption: Troubleshooting logic for common fractional distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Menthone - Wikipedia [en.wikipedia.org]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. chemistai.org [chemistai.org]
- 8. iscientific.org [iscientific.org]
- 9. Development of Methodology for molecular crystallization of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menthone | C10H18O | CID 26447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isomenthone, (+-)- | C10H18O | CID 6432469 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming low yields in the asymmetric reduction of (+)-Menthone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields and poor diastereoselectivity in the asymmetric reduction of (+)-Menthone.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the asymmetric reduction of this compound, offering systematic approaches to diagnose and resolve common problems.
Category 1: Poor Diastereoselectivity & Incorrect Isomer Formation
Question: My reduction of this compound is producing a mixture of menthol (B31143) isomers, with low selectivity for the desired product. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity is a frequent challenge and is highly dependent on the choice of reducing agent and reaction conditions. The steric environment of the hydride source is a critical factor in determining which face of the carbonyl is attacked.
-
For Higher (+)-Neomenthol Selectivity: Less sterically hindered reducing agents, such as lithium aluminum hydride (LiAlH₄), tend to favor equatorial attack on the most stable chair conformation of this compound, leading to the formation of (+)-neomenthol (the axial alcohol).
-
For Higher (-)-Menthol Selectivity: More sterically hindered reagents, like lithium tri-sec-butylborohydride (L-Selectride®), favor axial attack, yielding (-)-menthol (the equatorial alcohol) as the major product.[1] Similarly, dissolving metal reductions, such as using lithium in liquid ammonia (B1221849) at very low temperatures (-78 °C), can be highly stereospecific for (-)-menthol.[1]
-
Catalytic Hydrogenation: The choice of catalyst is crucial. For instance, hydrogenation over certain Nickel (Ni) catalysts can favor the formation of isomers with the hydroxyl group in the axial position, while Copper/Alumina (Cu/Al₂O₃) or Platinum-Tin (Pt-Sn) systems may yield a different stereoisomer distribution.[2]
Question: I am observing the formation of (+)-isomenthol and (+)-neoisomenthol, which are complicating my product mixture. What is the cause?
Answer: The presence of these isomers indicates that your starting material, this compound, may be undergoing epimerization to (+)-isomenthone either before or during the reaction.
-
Epimerization Conditions: Under acidic or basic conditions, the proton at the C4 position (alpha to the carbonyl) can be removed, leading to an enolate intermediate. Reprotonation can occur from either face, establishing an equilibrium between this compound and (+)-isomenthone.[1] The reduction of (+)-isomenthone then yields (+)-isomenthol and (+)-neoisomenthol.[3]
-
Troubleshooting Steps:
-
Check Starting Material Purity: Ensure your this compound is pure and free from significant amounts of (+)-isomenthone before starting the reaction.
-
Control pH: Maintain neutral or carefully controlled reaction conditions to avoid promoting epimerization. If a base is required (e.g., in some transfer hydrogenations), use the mildest base possible at the lowest effective concentration.
-
Temperature Control: Higher temperatures can accelerate the rate of epimerization.
-
Category 2: Low Overall Yield & Incomplete Reaction
Question: My reaction is not proceeding to completion, and I am recovering a significant amount of unreacted this compound. What are the potential causes?
Answer: Incomplete conversion can stem from several factors related to catalyst activity, reagent stoichiometry, and reaction conditions.
-
Catalyst Deactivation: This is a primary cause of low yield.[4] Catalysts, particularly organometallic complexes used in hydrogenation, can be sensitive to air and moisture.[5][6] Impurities in the substrate or solvent, such as sulfur compounds or water, can act as poisons.[4]
-
Insufficient Reducing Agent: Ensure the reducing agent is used in the correct stoichiometric amount. For catalytic processes, ensure the hydrogen source (e.g., H₂ gas, isopropanol) is not the limiting factor.
-
Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to reach completion. However, be aware that increasing the temperature can negatively impact diastereoselectivity and promote side reactions.[1][7] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Question: The overall yield is low due to the formation of unexpected side products. What are common side reactions?
Answer: Besides epimerization, other side reactions can reduce the yield of the desired menthol isomers.
-
Dehydration: Under certain conditions, particularly at higher temperatures with some catalysts, the menthol products can undergo dehydration to form p-menthenes.[8]
-
Enolization/Condensation: Strong basic conditions can promote enolate formation, potentially leading to self-condensation (aldol) reactions, although this is less common for sterically hindered ketones like menthone.
-
Meerwein-Ponndorf-Verley (MPV) By-products: In MPV reductions, the reaction is an equilibrium. Efficient removal of the acetone (B3395972) by-product by distillation is necessary to drive the reaction towards the formation of menthol.[9][10]
Quantitative Data Summary
The choice of reduction method and conditions significantly impacts the product distribution. The following tables summarize quantitative data from various studies.
Table 1: Effect of Reducing Agent on Diastereoselectivity of Menthone Reduction
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio/Selectivity | Reference(s) |
| LiAlH₄ | Diethyl Ether / THF | Not specified | (+)-Neomenthol | Favors equatorial hydride attack | [1] |
| L-Selectride® | THF | -78 | (-)-Menthol | Favors axial hydride attack | [1] |
| Lithium / Liquid NH₃ | Liquid NH₃ | -78 | (-)-Menthol | Highly stereospecific | [1] |
| Raney® Ni (catalyst) | 2-Propanol | 150 | Menthol Isomers | Excellent conversion and selectivity | [11] |
| Al(O-i-Pr)₃ (MPV) | 2-Propanol | Reflux | Menthol Isomers | Rate depends on ketone structure | [12] |
| Pt-Sn/SiO₂ (catalyst) | n-Dodecane | 115 | Varies with Sn content | Distribution similar to Pt/C | [2][13] |
Table 2: Influence of Temperature on Menthone Reduction
| Reaction Type | Temperature Effect on Yield | Temperature Effect on Selectivity | Notes | Reference(s) |
| Hydride Reductions | Generally faster at higher temps | Lower temperatures (e.g., -78 °C) significantly enhance diastereoselectivity. | [1] | |
| Catalytic Hydrogenation | Rate increases with temperature | Can be complex; may decrease selectivity or promote side reactions like dehydration. | [8][11] | |
| CBS Reduction | Optimal range often found (e.g., 20-30 °C); too low or too high can decrease ee. | Highest enantioselectivities are often not at the lowest temperatures due to competing non-catalytic reduction. | [14] |
Visualized Workflows and Pathways
// Path for incomplete reaction check_completion -> catalyst [label="No"]; catalyst [label="Troubleshoot: Incomplete Reaction", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; catalyst_activity [label="1. Check Catalyst/Reagent Activity\n- Use fresh catalyst\n- Ensure anhydrous conditions\n- Check for poisons", fillcolor="#FFFFFF"]; reaction_params [label="2. Adjust Reaction Parameters\n- Increase reaction time\n- Cautiously increase temperature", fillcolor="#FFFFFF"]; stoichiometry [label="3. Verify Stoichiometry\n- Check moles of reducing agent\n- Ensure H₂ pressure is adequate", fillcolor="#FFFFFF"]; catalyst -> catalyst_activity -> reaction_params -> stoichiometry [style=invis, minlen=0];
// Path for poor selectivity check_completion -> check_selectivity [label="Yes"]; check_selectivity -> selectivity [label="Yes"]; selectivity [label="Troubleshoot: Poor Selectivity", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; reagent_choice [label="1. Change Reducing Agent\n- Use bulkier reagent for axial attack\n- Use smaller reagent for equatorial attack", fillcolor="#FFFFFF"]; temp_control [label="2. Lower Reaction Temperature\n- Perform reaction at 0 °C or -78 °C", fillcolor="#FFFFFF"]; solvent_effect [label="3. Screen Solvents\n- Test different aprotic solvents (THF, Et₂O)", fillcolor="#FFFFFF"]; epimerization [label="4. Check for Epimerization\n- Verify starting material purity\n- Ensure neutral pH", fillcolor="#FFFFFF"]; selectivity -> reagent_choice -> temp_control -> solvent_effect -> epimerization [style=invis, minlen=0];
check_selectivity -> end [label="No, yield is low due to side products"]; end [label="Investigate Side Reactions:\n- Dehydration (lower temp)\n- Epimerization (control pH)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: A decision-making flowchart for troubleshooting common issues.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted for favoring the formation of (+)-neomenthol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: Suspend LiAlH₄ (1.1 equivalents) in anhydrous Et₂O in the reaction flask and cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous Et₂O and add it to the dropping funnel. Add the menthone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH, and then more water. A white precipitate should form.
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with Et₂O. Combine the organic filtrates, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the menthol isomers.
Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction
This protocol describes a classic transfer hydrogenation method.[9][10][15]
Materials:
-
This compound
-
Aluminum isopropoxide (Al(O-i-Pr)₃)
-
Anhydrous isopropanol (B130326) (serves as solvent and hydride source)
-
Anhydrous toluene (B28343) (optional, to aid in azeotropic removal of acetone)
-
Distillation apparatus
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Setup: In a round-bottom flask equipped with a distillation head, dissolve this compound (1.0 equivalent) and aluminum isopropoxide (0.5-1.0 equivalents) in a large excess of anhydrous isopropanol.
-
Reaction: Heat the mixture to a gentle reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and will be slowly removed by distillation. The progress can be monitored by testing the distillate for acetone.
-
Driving Equilibrium: Continue the distillation to remove acetone, which drives the equilibrium toward the formation of the menthol products. The reaction can take several hours.
-
Work-up: After cooling the reaction mixture, hydrolyze the aluminum salts by pouring the mixture into cold, dilute HCl.
-
Isolation: Extract the product into an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to isolate the menthol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. a-z.lu [a-z.lu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
preventing epimerization of (+)-Menthone under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the epimerization of (+)-menthone to (-)-isomenthone during your experiments. Uncontrolled epimerization can lead to diastereomeric mixtures, complicating purification and potentially impacting the biological activity and pharmacological properties of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is menthone epimerization and why is it a concern?
A1: Menthone has two stereocenters, at the C2 (isopropyl group) and C5 (methyl group) positions. Epimerization is the inversion of the stereochemistry at the C2 position, converting this compound (the trans isomer) into (-)-isomenthone (the cis isomer). This process is a significant concern because it leads to the formation of a diastereomeric mixture, which can be challenging to separate. The presence of (-)-isomenthone as an impurity can affect the overall yield, purity, and biological activity of the final product.
Q2: Under what conditions does this compound epimerize?
A2: this compound is susceptible to epimerization under both acidic and basic conditions. The reaction is catalyzed by the presence of acids or bases and can also be accelerated by heat.
Q3: What is the mechanism of menthone epimerization?
A3: The epimerization of menthone proceeds through the formation of a planar enol or enolate intermediate.
-
Under acidic conditions: The carbonyl oxygen is protonated, making the α-proton more acidic. A weak base (e.g., water, alcohol) can then remove the α-proton to form a planar enol intermediate. Reprotonation can occur from either face of the double bond, leading to a mixture of menthone and isomenthone (B49636).[1]
-
Under basic conditions: A base removes the acidic α-proton to form a planar enolate intermediate. Protonation of the enolate by a proton source (e.g., water, acid) can then occur from either face, resulting in the epimeric mixture.
Q4: What is the equilibrium distribution of menthone and isomenthone?
A4: At room temperature, the equilibrium mixture of menthone and isomenthone consists of approximately 71% menthone and 29% isomenthone.[2] This indicates that menthone is the more thermodynamically stable isomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected formation of (-)-isomenthone detected by NMR or chiral GC/HPLC after reaction workup. | Acid- or base-catalyzed epimerization during aqueous workup. | 1. Use Mild Reagents: Employ mild acidic solutions like saturated ammonium (B1175870) chloride (NH₄Cl) for quenching instead of strong acids.[3] For basic washes, use saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (B78521) (NaOH).[4] 2. Control Temperature: Perform all extractions and washes at low temperatures (0-5 °C) to minimize the rate of epimerization. 3. Minimize Contact Time: Reduce the duration of contact between the menthone-containing organic layer and the aqueous acidic or basic solution. 4. Non-Aqueous Workup: If possible, consider a non-aqueous workup to avoid the presence of proton sources that can facilitate epimerization.[5] |
| Epimerization observed during a reaction sensitive to acidic or basic conditions (e.g., Grignard, reduction). | The reaction conditions themselves are promoting epimerization. | 1. Low Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Choice of Reagents: Select reagents that are less likely to induce epimerization. For example, in reductions, certain enzymatic or catalytic methods can offer higher stereoselectivity.[6] 3. Buffer the Reaction: If applicable, use a buffer to maintain a neutral pH throughout the reaction. |
| Increased levels of (-)-isomenthone after purification by column chromatography. | Acidic silica (B1680970) gel promoting epimerization. | 1. Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534) (typically 1-2% in the eluent), to neutralize acidic sites. 2. Use Alternative Stationary Phases: Consider using neutral alumina (B75360) or other non-acidic stationary phases for chromatography. |
| Inconsistent results and varying ratios of menthone to isomenthone between batches. | Variability in workup procedures or reaction conditions. | 1. Standardize Protocols: Ensure that all experimental parameters, including reagent concentrations, temperatures, and reaction/workup times, are consistent for each batch. 2. Monitor Critical Steps: Use in-process controls (e.g., TLC, GC) to monitor the isomeric ratio at critical stages of the synthesis and purification. |
Quantitative Data on Menthone-Isomenthone Equilibrium
| Condition | This compound (%) | (-)-Isomenthone (%) | Reference |
| Room Temperature (general) | ~71 | ~29 | [2] |
| Equilibrated with alcoholic sodium ethoxide | 70 | 30 | [7] |
| Heated at 200 °C | 63 | 37 | [7] |
| Treated with 90% sulfuric acid | 54 | 46 | [7] |
Experimental Protocols to Minimize Epimerization
Protocol 1: Mild Acidic Workup
This protocol is designed to neutralize a reaction mixture and remove basic impurities while minimizing the risk of epimerization.
Materials:
-
Reaction mixture containing this compound in an organic solvent.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-cooled to 0-5 °C.
-
Brine (saturated aqueous NaCl solution), pre-cooled to 0-5 °C.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, ice bath.
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add the pre-cooled saturated NH₄Cl solution to the reaction mixture with gentle stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer once with pre-cooled brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Concentrate the organic solvent in vacuo using a rotary evaporator with the water bath temperature kept below 30 °C.
Protocol 2: Mild Basic Workup
This protocol is suitable for removing acidic impurities.
Materials:
-
Reaction mixture containing this compound in an organic solvent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-cooled to 0-5 °C.
-
Brine, pre-cooled to 0-5 °C.
-
Anhydrous MgSO₄ or Na₂SO₄.
-
Separatory funnel, ice bath.
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add the pre-cooled saturated NaHCO₃ solution to the reaction mixture with gentle stirring.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer once with pre-cooled brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Concentrate the organic solvent in vacuo, keeping the bath temperature below 30 °C.
Visualizing the Chemistry and Workflow
Caption: Acid-catalyzed epimerization of this compound.
Caption: Base-catalyzed epimerization of this compound.
Caption: Workflow to minimize epimerization during workup.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Menthone - Wikipedia [en.wikipedia.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stabilization of a polypeptide in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimization of Solvent and Temperature for (+)-Menthone Reactions
Welcome to the Technical Support Center for (+)-Menthone reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental conditions. The following sections detail the impact of solvent and temperature on common transformations involving this compound, offering solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: My this compound reduction with sodium borohydride (B1222165) (NaBH₄) is giving a poor diastereomeric ratio. How can I improve the selectivity?
A1: The diastereoselectivity of this compound reduction is highly dependent on the solvent and temperature. Bulky hydride reagents tend to favor equatorial attack on the cyclohexanone (B45756) ring, but the choice of solvent can significantly influence the transition state and, therefore, the product ratio. For instance, reductions in methanol (B129727) often favor the formation of the corresponding equatorial alcohol due to the solvent's ability to solvate the borohydride reagent. Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy. Consider screening different alcoholic solvents (e.g., methanol, ethanol, isopropanol) at various temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal conditions for your desired diastereomer.[1][2]
Q2: I am observing low yields in the Claisen-Schmidt condensation of this compound with an aromatic aldehyde. What are the likely causes and solutions?
A2: Low yields in the Claisen-Schmidt condensation of sterically hindered ketones like this compound are common and can often be attributed to several factors:
-
Base Strength and Solubility: A strong base is required to deprotonate the α-carbon of this compound. However, the choice of base and its solubility in the reaction solvent are critical. Alkali metal hydroxides (e.g., KOH, NaOH) or alkoxides (e.g., t-BuOK) are commonly used.[3]
-
Solvent Polarity: Polar aprotic solvents like DMSO, DMF, or DMA are often effective for this reaction as they can dissolve the base and stabilize the enolate intermediate. The yield of the condensation product often correlates with the basicity of the solvent system.[3]
-
Temperature: While heating can increase the reaction rate, it can also promote unwanted side reactions. Spontaneous heating upon addition of a strong base can lead to lower yields. It is often beneficial to control the temperature, for instance by cooling the reaction mixture during the initial addition of the base.[3]
-
Steric Hindrance: The bulky isopropyl group of this compound can hinder the approach of the aromatic aldehyde. Using a less sterically demanding aldehyde or optimizing the reaction time and temperature may be necessary.
Q3: During the Wittig reaction with this compound, I am getting a complex mixture of products and a low yield of the desired alkene. What can I do?
A3: The Wittig reaction with hindered ketones like this compound can be challenging. Here are some troubleshooting steps:
-
Ylide Reactivity: For sterically hindered ketones, a more reactive, non-stabilized ylide is often required. The use of stabilized ylides may result in slow or no reaction.[4][5]
-
Base and Solvent: The choice of base and solvent for generating the ylide is crucial. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous etheral solvent like THF or diethyl ether are common. For some hindered systems, "salt-free" conditions can improve yields and stereoselectivity.[6]
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., -78 °C or 0 °C) to prevent decomposition. The subsequent reaction with the ketone may require warming to room temperature or gentle heating to overcome the activation energy barrier due to steric hindrance.[6]
-
Alternative Olefination Methods: If the Wittig reaction consistently gives poor results, consider alternative methods like the Horner-Wadsworth-Emmons (HWE) reaction, which often works well for hindered ketones where the standard Wittig reaction fails.[4]
Q4: I am concerned about the epimerization of this compound to (-)-Isomenthone under my reaction conditions. How can I minimize this?
A4: this compound can undergo epimerization to its diastereomer, (-)-isomenthone, in the presence of either acid or base. This is an equilibrium process that can affect the stereochemical outcome of your reaction. To minimize epimerization:
-
Avoid Harsh Conditions: Prolonged exposure to strong acids or bases and high temperatures can promote epimerization. Use the mildest possible conditions that still allow the desired reaction to proceed.
-
Control Reaction Time: Monitor the reaction progress and work it up as soon as the starting material is consumed to minimize the time the product is exposed to conditions that favor epimerization.
-
Temperature Effect: The equilibrium position between menthone and isomenthone (B49636) is temperature-dependent. Understanding this relationship for your specific solvent system can help in optimizing the reaction conditions.[7][8][9]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in this compound Reduction
| Observation | Potential Cause | Suggested Solution |
| Poor ratio of desired to undesired alcohol diastereomer. | Suboptimal Solvent: The solvent may not be effectively directing the stereochemical outcome. | Screen a range of alcoholic solvents (methanol, ethanol, isopropanol) to assess their impact on diastereoselectivity.[1] |
| Reaction Temperature Too High: Higher temperatures can lead to a decrease in selectivity as the energy difference between competing transition states becomes less significant. | Perform the reduction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to enhance the energy difference between the diastereomeric transition states. | |
| Inappropriate Reducing Agent: The steric bulk of the hydride reagent influences the direction of attack on the carbonyl group. | Consider using a bulkier reducing agent if the desired stereoisomer results from attack from the less hindered face, or a smaller reducing agent for the opposite outcome. |
Issue 2: Poor Yield in Claisen-Schmidt Condensation
| Observation | Potential Cause | Suggested Solution |
| Little to no product formation. | Ineffective Base/Solvent System: The base may not be strong enough or sufficiently soluble to generate the enolate of this compound. | Use a strong base such as KOH or t-BuOK in a polar aprotic solvent like DMSO or DMF to ensure efficient enolate formation.[3] |
| Reaction Temperature Too Low: The activation energy for the reaction with the hindered ketone is not being overcome. | After the initial base addition at a controlled temperature, gentle heating may be required to drive the reaction to completion. Monitor for side product formation. | |
| Significant amount of starting material remains. | Insufficient Reaction Time: The reaction may be slow due to steric hindrance. | Increase the reaction time and monitor the progress by TLC or GC to determine the optimal duration. |
| Formation of multiple unidentified byproducts. | Side Reactions Promoted by High Temperature: Uncontrolled temperature can lead to decomposition or alternative reaction pathways. | Maintain careful temperature control, especially during the exothermic addition of the base. Consider adding the base dropwise at a lower temperature.[3] |
Issue 3: Unsuccessful Wittig Reaction
| Observation | Potential Cause | Suggested Solution |
| No reaction, starting material recovered. | Ylide is not reactive enough: Stabilized ylides often fail to react with sterically hindered ketones.[4][5] | Use a non-stabilized ylide, such as one derived from an alkyltriphenylphosphonium salt. |
| Inefficient Ylide Formation: The base may not be strong enough or the conditions may not be anhydrous. | Use a strong base like n-BuLi or NaH in a dry, aprotic solvent (e.g., THF, ether) under an inert atmosphere.[6] | |
| Low yield of the desired alkene. | Steric Hindrance: The bulky nature of this compound impedes the approach of the ylide. | Increase the reaction temperature after ylide formation to provide sufficient energy to overcome the steric barrier.[6] Consider using the Horner-Wadsworth-Emmons reaction as an alternative.[4] |
| Presence of triphenylphosphine (B44618) oxide as a major byproduct, complicating purification. | Normal reaction byproduct: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction. | Purification can be achieved by column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can be effective. |
Data Presentation
Table 1: Solvent and Temperature Effects on the Diastereoselective Reduction of this compound with NaBH₄
| Solvent | Temperature (°C) | Diastereomeric Ratio (Menthol:Neomenthol) | Yield (%) |
| Methanol | 25 | 75:25 | >95 |
| Methanol | 0 | 80:20 | >95 |
| Ethanol | 25 | 70:30 | >95 |
| Isopropanol | 25 | 60:40 | >90 |
| Isopropanol | 0 | 68:32 | >90 |
Note: The data in this table is representative and may vary based on specific reaction conditions and concentrations.
Table 2: Optimization of Solvent and Base for Claisen-Schmidt Condensation of (-)-Menthone with 4-Fluorobenzaldehyde
| Solvent | Base (equiv.) | Time (h) | Yield (%) |
| DMSO | KOH (1.0) | 2 | 49 |
| DMSO | CsOH·H₂O (0.25) | 16 | 84 |
| DMF | Bu₄NOH (0.11) | 3.5 | 61 |
| DMA | KOH (1.0) | 2 | Not specified |
Data adapted from a study on the condensation of (-)-Menthone.[3] The trends are expected to be similar for this compound.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous alcohol (e.g., methanol, ethanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, slowly add water to quench the excess NaBH₄. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the diastereomers.
Protocol 2: Claisen-Schmidt Condensation of this compound with an Aromatic Aldehyde
-
Preparation: To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a polar aprotic solvent (e.g., DMSO), add a strong base (e.g., powdered KOH, 1.0 eq) in portions while stirring vigorously. Control the initial temperature with an ice bath if a significant exotherm is observed.[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Wittig Reaction of this compound with Methylenetriphenylphosphorane
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. Allow the mixture to stir at this temperature for 30 minutes, during which a characteristic color change should be observed, indicating ylide formation.
-
Ketone Addition: To the freshly prepared ylide, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC for the disappearance of the starting ketone.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. homework.study.com [homework.study.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ERIC - EJ1043243 - The Isomerization of (-)-Menthone to (+)-Isomenthone Catalyzed by an Ion-Exchange Resin, Journal of Chemical Education, 2014-Oct [eric.ed.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Separation of (+)-Menthone and its Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of (+)-Menthone and its diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its diastereomers like (-)-Menthone and (±)-Isomenthone?
A1: The primary challenge lies in the similar physicochemical properties of menthone diastereomers.[1] These isomers often have very close boiling points and polarities, making their separation by conventional techniques like fractional distillation difficult.[1] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are generally required for effective separation.[2][3]
Q2: What are the common diastereomers of this compound that I should be aware of during separation?
A2: Menthone has two chiral centers, leading to four stereoisomers. Besides this compound, you will encounter its enantiomer, (-)-Menthone, and the diastereomers (+)-Isomenthone and (-)-Isomenthone.[4] It is also common to find related menthol (B31143) isomers in reaction mixtures, which can further complicate purification.[1][2]
Q3: Which analytical techniques are most effective for separating this compound and its diastereomers?
A3: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and widely used techniques for both analytical and preparative separation of menthone diastereomers.[2][3][5] Chiral columns are necessary to separate the enantiomers, (+) and (-) menthone.
Q4: Can I use fractional distillation for this separation?
A4: While fractional distillation can be used, it is often inefficient for separating diastereomers with very close boiling points.[1] To achieve high purity, this method may require specialized equipment with a high number of theoretical plates and is often performed under vacuum to enhance the boiling point differences.[1][6]
Q5: Is derivatization a viable strategy to improve separation?
A5: Yes, derivatization can be a highly effective strategy. Converting the menthone isomers into diastereomeric derivatives, such as esters, can create compounds with more significant differences in their physical properties, facilitating easier separation by crystallization or chromatography.[1][7][8]
Troubleshooting Guides
Gas Chromatography (GC) Issues
Problem: Poor resolution between this compound and Isomenthone peaks.
| Possible Cause | Solution |
| Inappropriate GC Column | Use a polar stationary phase. Carbowax 400 has been shown to be effective.[2] For enantiomeric separation, a chiral column such as one with a cyclodextrin-based stationary phase is necessary.[9] |
| Suboptimal Temperature Program | Optimize the temperature program. Start with a lower initial temperature and use a slow ramp rate to improve separation. Isothermal conditions can also be effective.[2] |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best column efficiency. |
| Column Overload | Reduce the injection volume or the sample concentration. |
Problem: Tailing or broad peaks for Menthone isomers.
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column.[10] |
| Keto-enol Tautomerism | Isomenthone can undergo enolization, especially on certain column supports, leading to peak broadening. Using a highly inert column can minimize this effect.[2] |
| Column Contamination | Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be replaced. |
High-Performance Liquid Chromatography (HPLC) Issues
Problem: Co-elution of this compound and its diastereomers.
| Possible Cause | Solution |
| Incorrect Stationary Phase | For normal-phase HPLC, a silica (B1680970) gel column is often effective due to the subtle polarity differences between diastereomers.[3] For enantiomeric separation, a chiral stationary phase (CSP) is required.[11] |
| Suboptimal Mobile Phase Composition | In normal-phase HPLC, adjust the ratio of non-polar (e.g., Hexane) to polar (e.g., Isopropyl Alcohol) solvents to optimize selectivity.[3] |
| Low Column Efficiency | Ensure the column is properly packed and not voided. Use a lower flow rate to increase the number of theoretical plates. |
Experimental Protocols
Protocol 1: Analytical Separation of Menthone Diastereomers by Gas Chromatography (GC)
This protocol is based on established methods for separating menthone and its related stereoisomers.[2]
Objective: To achieve baseline separation of this compound and its diastereomers for analytical quantification.
Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
GC Column: Carbowax 400 on Chromosorb P[2]
-
Carrier Gas: Helium
-
Sample: A solution of the menthone isomer mixture in a volatile solvent (e.g., hexane (B92381) or ethanol).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample mixture in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas Flow Rate: Adjust to an optimal linear velocity for the column used.
-
Injection Volume: 1 µL
-
-
Data Analysis: Identify the peaks based on their retention times, which should be determined by running individual standards if available. Integrate the peak areas to determine the relative abundance of each isomer.
Protocol 2: Preparative Separation of (-)-Menthone and (+)-Isomenthone by HPLC
This protocol is a representative method for preparative scale separation.[12]
Objective: To isolate pure fractions of (-)-Menthone and (+)-Isomenthone from an equilibrium mixture.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Column: A suitable preparative-scale silica gel column.
-
Mobile Phase: A mixture of hexane and ethyl acetate (B1210297).
-
Sample: An equilibrium mixture of (-)-Menthone and (+)-Isomenthone.
Procedure:
-
Sample Preparation: Dissolve the mixture in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: Adjust based on the column dimensions (e.g., 10-50 mL/min for a preparative column).
-
Mobile Phase Composition: Optimize the hexane/ethyl acetate ratio to achieve good separation. A common starting point is 95:5 (v/v).
-
Detection Wavelength: Monitor at a wavelength where the ketones have some absorbance (e.g., ~280 nm), or use a refractive index detector.
-
-
Fraction Collection: Collect the eluting fractions corresponding to each separated peak.
-
Purity Analysis: Analyze the collected fractions using analytical GC or HPLC to confirm their purity.
-
Solvent Removal: Remove the solvent from the pure fractions under reduced pressure.
Data Presentation
Table 1: Representative GC Retention Data for Menthone and Related Isomers
| Compound | Retention Time (min) on Carbowax 400 * |
| (-)-Menthone | ~10.5 |
| (+)-Isomenthone | ~11.2 |
| (+)-Neomenthol | ~12.8 |
| (-)-Menthol | ~13.5 |
| (+)-Isomenthol | ~14.2 |
| (+)-Neoisomenthol | ~15.0 |
*Note: Retention times are approximate and will vary depending on the specific GC system, column dimensions, and operating conditions.[2]
Visualizations
Caption: Workflow for the analytical separation of Menthone isomers by GC.
Caption: Workflow for the preparative separation of Menthone diastereomers by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 9. coresta.org [coresta.org]
- 10. phenomenex.com [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of Reactions Involving (+)-Menthone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up chemical reactions involving (+)-Menthone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the successful transition from laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The main challenges include maintaining stereoselectivity, ensuring efficient heat transfer, achieving adequate mixing, and managing the safety aspects of the reaction. As the reactor size increases, surface area-to-volume ratio decreases, which can lead to poor temperature control and the formation of localized hot spots. This can negatively impact the desired product's stereochemical purity.
Q2: How does scale-up affect the stereoselectivity of this compound reduction?
A2: A decrease in stereoselectivity upon scale-up is a common issue. In larger reactors, temperature and pressure gradients can occur, leading to localized areas that deviate from the optimal reaction conditions.[1] These deviations can favor the formation of undesired diastereomers. Extended reaction times at elevated temperatures in larger batches can also lead to product isomerization.[1]
Q3: What are the key safety considerations for the hydrogenation of this compound on a large scale?
A3: The hydrogenation of this compound typically involves flammable solvents and a pyrophoric catalyst (like Raney Nickel or Palladium on carbon) under a hydrogen atmosphere, posing a significant fire and explosion risk. Proper grounding and bonding of equipment to prevent static discharge, ensuring an inert atmosphere before introducing hydrogen, and having robust temperature and pressure control systems are critical. The catalyst handling, both fresh and spent, requires specific procedures to prevent ignition.
Q4: Can I use the same catalyst loading when moving from a lab to a pilot scale?
A4: Not necessarily. While it can be a starting point, catalyst loading often needs to be re-optimized at a larger scale. Inadequate mixing in a large reactor can lead to catalyst settling, reducing its effective concentration. Conversely, the longer reaction times sometimes associated with larger scales might allow for a lower catalyst loading. It is also important to consider that impurities in larger batches of starting materials can act as catalyst poisons.
Q5: How can I improve heat transfer in a large-scale reaction?
A5: To improve heat transfer, consider using a reactor with a better design, such as one with a higher surface area-to-volume ratio or internal cooling coils. Ensuring good agitation is also crucial for moving the reaction mixture to the heat exchange surfaces. The choice of a suitable heating or cooling medium is also important.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Menthol (B31143) Isomer
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - At Lab Scale: Ensure sufficient reaction time and monitor by an appropriate analytical technique (e.g., GC, TLC). Verify the quality of reagents and catalyst. - At Pilot Scale: Mass transfer limitations (gas-liquid) may be present. Increase agitation speed and/or hydrogen pressure. Check for catalyst deactivation. |
| Suboptimal Reaction Temperature or Pressure | - Review literature and internal data for optimal parameters. - At pilot scale, use calibrated temperature probes at multiple locations within the reactor to detect temperature gradients. |
| Catalyst Deactivation/Poisoning | - At Lab Scale: Use fresh, high-quality catalyst. Ensure starting materials and solvents are pure and dry. - At Pilot Scale: Impurities in larger quantities of raw materials can poison the catalyst. Implement stringent quality control on all incoming materials. Consider using a higher catalyst loading or a more robust catalyst. |
| Poor Mixing | - At Lab Scale: Ensure adequate stirring speed with a suitable stir bar or overhead stirrer. - At Pilot Scale: Evaluate the impeller design and agitation speed. Poor mixing can lead to localized depletion of reagents. |
Issue 2: Poor Stereoselectivity (Unfavorable Diastereomeric Ratio)
| Potential Cause | Recommended Solution |
| Incorrect Choice of Catalyst or Solvent | - The choice of catalyst and solvent can significantly influence the stereochemical outcome. Screen different catalysts (e.g., Raney Nickel, various supported Pd or Pt catalysts) and solvents. |
| Reaction Temperature Too High | - High temperatures can lead to isomerization of the product. Operate at the lowest effective temperature. - At pilot scale, "hot spots" in the reactor can be a major issue. Improve heat transfer and mixing. |
| Variations in Hydrogen Pressure | - Maintain a constant and uniform hydrogen pressure. In larger reactors, ensure efficient gas dispersion. |
| Extended Reaction Times at Elevated Temperatures | - Optimize the reaction time to minimize the exposure of the product to conditions that may cause isomerization.[1] |
Data Presentation: Scale-Up Comparison for this compound Hydrogenation
The following table provides a representative comparison of parameters for the catalytic hydrogenation of this compound to produce a mixture of menthol isomers at laboratory and pilot plant scales. Note: These values are illustrative and will vary depending on the specific process, catalyst, and equipment used.
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Reactor Volume | 2 L | 50 L |
| This compound | 100 g | 10 kg |
| Solvent (e.g., Isopropanol) | 500 mL | 25 L |
| Catalyst (e.g., Raney Nickel) | 5 g (slurry) | 500 g (slurry) |
| Hydrogen Pressure | 10 bar | 10 - 15 bar |
| Temperature | 80 °C | 80 - 90 °C (with careful monitoring) |
| Agitation Speed | 500 rpm (magnetic stirrer) | 200 - 400 rpm (impeller) |
| Typical Reaction Time | 4 - 6 hours | 6 - 10 hours |
| Typical Yield | >95% | 90 - 95% |
| Diastereomeric Ratio (desired:undesired) | ~90:10 | ~85:15 (can be lower without optimization) |
Experimental Protocols
Laboratory Scale Oxidation of (-)-Menthol to (-)-Menthone (Illustrative for this compound Precursor Synthesis)
This protocol is adapted from a procedure for the oxidation of the enantiomer, (-)-menthol, and illustrates a typical lab-scale setup.[2]
Objective: To oxidize menthol to menthone using a chromic acid-based oxidant.
Materials:
-
(-)-Menthol (90 g, 0.58 mole)
-
Sodium dichromate (120 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 g)
-
Water (600 mL)
-
Ether
-
5% Sodium Hydroxide (B78521) solution
Procedure:
-
In a 1-liter round-bottomed flask equipped with a mechanical stirrer, dissolve sodium dichromate in a solution of sulfuric acid in water.
-
Add the menthol in three to four portions to the stirred mixture. An exotherm will be observed, and the temperature will rise to approximately 55°C.[2] Gentle warming may be necessary if the reaction is slow to start.
-
Once the reaction is complete (indicated by a drop in temperature), transfer the mixture to a separatory funnel.
-
Extract the product with an equal volume of ether.
-
Wash the organic layer with three 200-mL portions of 5% sodium hydroxide solution. The dark brown oil should become light yellow.[2]
-
Remove the ether by distillation.
-
Distill the residue under reduced pressure. Collect the menthone fraction at 98-100°C/18 mm Hg. The expected yield is 74-76 g (83-85%).[2]
Pilot Plant Scale Hydrogenation of this compound
This protocol is a representative procedure for the reduction of menthone at a pilot scale.
Objective: To reduce this compound to a mixture of menthol isomers using a heterogeneous catalyst in a pressurized reactor.
Materials:
-
This compound (10 kg)
-
Raney Nickel (500 g, slurry in water)
-
Isopropanol (B130326) (25 L)
-
High-purity hydrogen gas
-
Nitrogen gas (for inerting)
Equipment:
-
50 L pressurized hydrogenation reactor with mechanical stirrer, temperature and pressure controllers, and a rupture disc.
-
Gas chromatograph (GC) for reaction monitoring.
Procedure:
-
Catalyst Preparation: In the hydrogenation reactor, add the Raney Nickel slurry. Wash the catalyst three times with 5 L of isopropanol, carefully decanting the solvent after each wash.
-
Reactant Addition: Add 25 L of isopropanol to the reactor, followed by 10 kg of this compound.
-
System Purge: Seal the reactor and purge the system with nitrogen gas at least three times to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen to 10-15 bar.
-
Reaction: Heat the reactor to 80-90°C while stirring at a speed sufficient to keep the catalyst suspended (e.g., 200-400 rpm). Monitor the internal temperature closely to control the exotherm.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC for the disappearance of this compound. The reaction is typically complete within 6-10 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The filter cake should be kept wet with solvent to prevent ignition.
-
Analysis: Analyze the crude product by GC to determine the conversion and the diastereomeric ratio of the menthol isomers.
-
Purification: The product mixture can be purified by fractional distillation or chromatography to isolate the desired menthol isomer.
Visualizations
Caption: Workflow for scaling up reactions involving this compound.
Caption: Troubleshooting decision tree for poor stereoselectivity.
References
monitoring the progress of (+)-Menthone reactions using TLC or GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of (+)-Menthone reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or GC, is more suitable for monitoring my this compound reaction?
A1: Both TLC and GC are powerful techniques for monitoring the progress of a this compound reaction, and the choice depends on your specific needs.
-
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective qualitative technique. It is excellent for quickly checking reaction completion by observing the disappearance of the starting material (e.g., (+)-Menthol) and the appearance of the product (this compound).
-
Gas Chromatography (GC) is a quantitative technique that provides more detailed information, such as the precise ratio of reactant to product and the presence of any side products.[1][2] GC is more sensitive and is the preferred method for detailed kinetic studies or when precise quantification is required.[1]
Q2: What are the expected relative polarities and Rf values for (+)-Menthol and this compound on a normal-phase TLC plate?
A2: On a standard silica (B1680970) gel TLC plate (a polar stationary phase), (+)-Menthol is more polar than this compound due to its hydroxyl group, which can engage in hydrogen bonding with the silica. Consequently, this compound will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to (+)-Menthol.[3] For example, in a 15% ethyl acetate (B1210297) in hexanes solvent system, Menthone has been reported to have an Rf of approximately 0.76, while Menthol has an Rf of about 0.49.[3]
Q3: How can I visualize the spots for (+)-Menthol and this compound on a TLC plate?
A3: Since (+)-Menthol and this compound are often not visible under UV light, a chemical stain is required for visualization. A potassium permanganate (B83412) (KMnO₄) stain is a common and effective choice.[3][4] Upon gentle heating, both compounds will appear as yellowish-brown spots on a purple background.
Q4: What type of GC column is recommended for the analysis of this compound reactions?
A4: For the analysis of terpenes and terpenoids like Menthone and Menthol, a mid-polarity to high-polarity column is generally recommended. WAX columns (e.g., DB-HeavyWAX) are frequently used in the flavor and fragrance industry for such separations.[5] Columns with a "624" phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) are also suitable for this type of analysis.[1][6][7]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate after staining. | The sample is too dilute.[8][9] | Concentrate the sample or spot the same location multiple times, allowing the solvent to evaporate between applications.[8][9] |
| The compound has evaporated from the plate. | This is less likely for Menthone and Menthol due to their relatively high boiling points, but ensure the plate is not heated excessively during spotting. | |
| The staining reagent is old or improperly prepared. | Prepare a fresh solution of the staining reagent. | |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded).[9][10] | Dilute the sample before spotting it on the TLC plate.[9] |
| The developing solvent system is inappropriate.[8] | Adjust the polarity of the solvent system. For streaking of polar compounds like Menthol, sometimes adding a small amount of a slightly more polar solvent can improve spot shape. | |
| The compound is reacting with the silica gel.[11] | Consider using neutral alumina (B75360) plates or adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[9] | |
| The Rf values are too high (spots are near the solvent front). | The eluting solvent is too polar.[9] | Decrease the proportion of the polar solvent in your mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes). |
| The Rf values are too low (spots are near the baseline). | The eluting solvent is not polar enough.[9] | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| The solvent front is uneven. | The TLC plate was not placed evenly in the developing chamber. | Ensure the bottom of the TLC plate is level with the bottom of the chamber. |
| The chamber is not saturated with solvent vapor. | Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[12] |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing (asymmetrical peaks). | Active sites in the injector or on the column.[13] | Use a deactivated liner and ensure the column is properly conditioned. Consider using a guard column. |
| Sample concentration is too high (column overload).[13] | Dilute the sample or use a split injection. | |
| Poor resolution between (+)-Menthol and this compound peaks. | Inappropriate temperature program.[13] | Optimize the oven temperature ramp rate. A slower ramp can improve separation. |
| Incorrect column choice. | Ensure you are using a column with appropriate polarity for terpene analysis (e.g., WAX or a "624" type column).[1][5] | |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions. | |
| Ghost peaks appear in the chromatogram. | Contamination from a previous injection (carryover).[13] | Run a blank solvent injection to clean the system. Increase the final oven temperature or hold time to ensure all components elute. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Irreproducible retention times or peak areas. | Inconsistent injection volume or technique.[13] | Use an autosampler for consistent injections. If injecting manually, ensure a consistent and rapid injection technique. |
| Leaks in the system. | Check for leaks at the injector, detector, and column fittings using an electronic leak detector. | |
| Unstable oven temperature or carrier gas flow. | Verify that the GC's temperature and pressure controls are functioning correctly. |
Experimental Protocols
Protocol 1: Monitoring a this compound Reaction by TLC
-
Prepare the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of the chosen eluting solvent (e.g., 15% ethyl acetate in hexanes) into a developing chamber. Place a piece of filter paper inside to saturate the chamber with vapor and cover it.[12]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[12]
-
Spot the Plate: On the baseline, apply small spots of your starting material (e.g., (+)-Menthol standard), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points.[14] Use a capillary tube for spotting.
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the baseline.[12] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[3] After the plate has dried, dip it in a potassium permanganate stain and gently warm it with a heat gun to visualize the spots.[3]
-
Analyze the Results: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. Calculate the Rf values for the starting material and product spots.
Protocol 2: Quantitative Analysis of a this compound Reaction by GC
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the aliquot with a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to an appropriate concentration for GC analysis.[15]
-
Instrument Setup:
-
Column: Install a suitable capillary column (e.g., Agilent DB-HeavyWAX or a VF-624ms).[1][5]
-
Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., split).
-
Oven Program: Set an appropriate temperature program. For example, start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).
-
Detector: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][5] Set the detector temperature (e.g., 280 °C for FID).
-
Carrier Gas: Use an inert carrier gas like helium or hydrogen at a constant flow rate.
-
-
Analysis: Inject a standard solution of (+)-Menthol and this compound to determine their retention times. Then, inject the prepared samples from the reaction mixture.
-
Data Processing: Integrate the peak areas for (+)-Menthol and this compound in each chromatogram. Use these areas to calculate the relative amounts of each compound and monitor the reaction progress over time.
Quantitative Data Summary
Table 1: Typical TLC Retention Factors (Rf) on Silica Gel
| Compound | Solvent System | Approximate Rf Value |
| This compound | 15% Ethyl Acetate in Hexanes | 0.76[3] |
| (+)-Menthol | 15% Ethyl Acetate in Hexanes | 0.49[3] |
Table 2: Example GC Parameters for Menthone/Menthol Analysis
| Parameter | Setting |
| GC System | Agilent 8890 GC or similar[5] |
| Column | VF-624ms (60 m x 0.25 mm, 1.4 µm) or similar[1] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode) |
| Carrier Gas | Helium |
| Oven Program | Initial Temp: 60°C, hold 2 min; Ramp: 10°C/min to 240°C, hold 5 min |
| Detector | Flame Ionization Detector (FID)[1] |
| Detector Temperature | 280 °C |
Note: These parameters are examples and may require optimization for your specific instrument and application.
Visualizations
References
- 1. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of (-)-Menthone and (-)-Menthol in Menthae Herba by Gas Chromatography and Principal Component Analysis -Natural Product Sciences | Korea Science [koreascience.kr]
- 3. thinkswap.com [thinkswap.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. silicycle.com [silicycle.com]
- 10. chembam.com [chembam.com]
- 11. Chromatography [chem.rochester.edu]
- 12. coconote.app [coconote.app]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. How To [chem.rochester.edu]
- 15. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Removal and Recovery of (+)-Menthone as a Chiral Auxiliary
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal and recovery of (+)-menthone when utilized as a chiral auxiliary in asymmetric synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this critical step of your synthetic workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of the chiral auxiliary and the subsequent isolation of both the target molecule and this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Auxiliary Cleavage | Steric Hindrance: The bulky nature of the menthyl group can impede nucleophilic attack at the carbonyl center of the ester or amide. | Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary activation energy. Monitor for potential side reactions or product degradation. Use a Stronger Nucleophile: For hydrolytic cleavage, in situ generation of lithium hydroperoxide (LiOOH) from LiOH and H₂O₂ can be more effective for hindered esters. Switch Cleavage Method: If hydrolysis is ineffective, consider reductive cleavage with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). |
| Epimerization or Racemization of the Product | Basic Conditions: The presence of a strong base can lead to the deprotonation of an acidic α-proton, forming a planar enolate intermediate that can be protonated non-stereoselectively. | Lower Reaction Temperature: Conduct the hydrolysis at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Minimize Reaction Time: Closely monitor the reaction's progress via TLC or LC-MS and quench it promptly upon completion of the starting material. Employ Reductive Cleavage: This method avoids the formation of an enolate intermediate, thus preserving the stereointegrity of the α-carbon. |
| Difficult Separation of this compound from the Product | Similar Polarities: Both the desired product and the recovered this compound may exhibit similar solubility in common organic solvents, complicating extraction and chromatography. | Acid-Base Extraction: This is the most effective method. After cleavage, ensure the aqueous layer is basic to deprotonate the acidic product, which will remain in the aqueous phase. The neutral this compound can then be extracted with a non-polar organic solvent (e.g., hexanes or diethyl ether). Subsequently, acidify the aqueous layer to protonate the product and extract it with a suitable organic solvent. Chromatography: If extraction is insufficient, column chromatography on silica (B1680970) gel can be employed. The choice of eluent system will be critical for achieving good separation. |
| Low Recovery Yield of this compound | Emulsion Formation during Extraction: The presence of salts and the nature of the solvents can lead to the formation of stable emulsions, trapping the auxiliary. Volatility of this compound: this compound is volatile and can be lost during solvent removal under reduced pressure if not performed carefully. | Break Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. Centrifugation can also be effective. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure. Avoid prolonged exposure to high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a this compound chiral auxiliary?
A1: The two most prevalent methods for cleaving a menthyl ester or amide are basic hydrolysis and reductive cleavage. Basic hydrolysis, typically using a base like lithium hydroxide (B78521) (LiOH), yields the corresponding carboxylic acid. Reductive cleavage, often employing a reagent such as lithium aluminum hydride (LiAlH₄), results in the formation of the corresponding primary alcohol.
Q2: How can I recover the this compound auxiliary after cleavage?
A2: The recovery of this compound is typically achieved through an extractive workup. Following the cleavage reaction, an acid-base extraction is highly effective. By adjusting the pH of the aqueous layer, the product can be made water-soluble (as a salt), while the neutral this compound remains in the organic layer. The organic layer containing the this compound can then be washed, dried, and the solvent carefully evaporated to yield the recovered auxiliary.[]
Q3: What is the expected recovery yield and purity of this compound?
A3: While specific quantitative data for the recovery of this compound is not extensively reported in the literature, a high recovery rate is a key desirable characteristic for a chiral auxiliary.[] For the closely related diastereomer, (+)-neomenthol, recovery yields are often high. The purity of the recovered this compound can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Further purification by distillation or chromatography can be performed if necessary.
Q4: Can I reuse the recovered this compound?
A4: Yes, a major advantage of using a chiral auxiliary is the ability to recover and reuse it.[] Before reuse, it is crucial to assess the purity of the recovered this compound to ensure that no impurities will interfere with subsequent reactions.
Q5: Are there milder alternatives to LiAlH₄ for reductive cleavage?
A5: Yes, other reducing agents can be used, and the choice depends on the specific substrate and the desired reactivity. For instance, lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent that can also be effective for the cleavage of esters.
Experimental Protocols
Protocol 1: Basic Hydrolysis of a (+)-Menthyl Ester
This protocol describes a general procedure for the saponification of a (+)-menthyl ester to the corresponding carboxylic acid and the recovery of this compound.
Materials:
-
(+)-Menthyl ester substrate
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Hexanes
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the (+)-menthyl ester substrate in a 3:1 mixture of THF and water to a concentration of approximately 0.1 M.
-
Addition of Base: Add solid lithium hydroxide monohydrate (5 equivalents) to the solution at room temperature.
-
Heating and Monitoring: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-48 hours).
-
Workup - Auxiliary Recovery:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture three times with diethyl ether or hexanes.
-
Combine the organic layers, which contain the this compound. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to recover the this compound.
-
-
Workup - Product Isolation:
-
Cool the remaining aqueous layer in an ice bath.
-
Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude carboxylic acid can be further purified by crystallization or column chromatography. The recovered this compound can be purified by distillation if necessary.
Protocol 2: Reductive Cleavage of a (+)-Menthyl Ester
This protocol is recommended when basic hydrolysis is ineffective or leads to epimerization.
Materials:
-
(+)-Menthyl ester substrate
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the (+)-menthyl ester substrate (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add lithium aluminum hydride (2.0-3.0 equivalents) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all equipment is dry.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and slow dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Workup and Isolation:
-
Stir the resulting slurry at room temperature for 1 hour.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Combine the filtrate and washings and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product mixture containing the desired alcohol and this compound.
-
-
Purification: The chiral alcohol product and the this compound auxiliary can be separated by column chromatography on silica gel.
Diagrams
References
minimizing by-product formation in the synthesis of (+)-Menthone
Welcome to the technical support center for the synthesis of (+)-Menthone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most frequently encountered by-products depend on the synthetic route. In the oxidation of (-)-menthol, common impurities include unreacted starting material, the diastereomer (+)-isomenthone, and by-products from the oxidizing agent (e.g., polymeric chromium species with PCC).[1][2] When synthesizing from (+)-pulegone, the primary by-product is the diastereomer (+)-isomenthone due to challenges in achieving perfect stereoselectivity during the reduction of the double bond.[3][4] In syntheses starting from isopulegol, thymol (B1683141) can be a significant by-product under certain conditions.
Q2: How can I minimize the formation of (+)-isomenthone during the oxidation of (-)-menthol?
A2: Minimizing (+)-isomenthone formation involves careful selection of reaction conditions. Under acidic or basic conditions, the desired this compound can epimerize to the more stable (+)-isomenthone.[2] Using mild and selective oxidizing agents, such as Dess-Martin periodinane or conditions for a Swern oxidation, can reduce the likelihood of epimerization.[5][6][7] Additionally, maintaining a neutral pH during workup and purification is crucial. For chromium-based oxidations, using a co-solvent like diethyl ether can help suppress epimerization.
Q3: My Swern oxidation of (-)-menthol is giving a low yield and has a very unpleasant smell. What can I do?
A3: The notorious rotten cabbage smell is due to the by-product dimethyl sulfide, which is inherent to the Swern oxidation.[7][8] To manage the odor, ensure the reaction and workup are performed in a well-ventilated fume hood and quench all glassware with bleach or an oxidizing agent to neutralize the dimethyl sulfide.[7] Low yields can result from improper temperature control; the reaction must be kept cold (typically -78 °C) to prevent side reactions.[8][9] Ensure slow, dropwise addition of reagents to maintain the low temperature.
Q4: I am seeing an unexpected peak in my GC-MS analysis after oxidizing (-)-menthol with calcium hypochlorite (B82951) in dichloromethane (B109758). What could it be?
A4: Research has shown that the oxidation of (-)-menthol with calcium hypochlorite in dichloromethane can produce an uncharacterized impurity with a carbonyl group, which is detectable by FTIR.[10][11] To avoid this, consider using an alternative solvent system. Studies have indicated that using ethyl acetate (B1210297) with acetic acid can lead to higher yields and cleaner reactions with this oxidizing agent.[10][11]
Q5: How can I improve the stereoselectivity of (+)-pulegone reduction to favor this compound over (+)-isomenthone?
A5: Achieving high stereoselectivity in the reduction of pulegone (B1678340) is a significant challenge. The use of enzymes like pulegone reductase can be effective, but even these can produce a mixture of menthone and isomenthone.[12][13] The stereoselectivity of these enzymes can be influenced by the specific species from which they are derived.[14] For chemical reductions, the choice of catalyst and reaction conditions is critical. While specific catalysts for highly selective reduction to this compound are often proprietary, exploring different hydrogenation catalysts and optimizing temperature and pressure may improve the desired diastereomeric ratio.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Oxidation of (-)-Menthol
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC-MS to ensure all the starting material is consumed.[15] - If the reaction has stalled, consider extending the reaction time or gently warming the mixture if the protocol allows.[16] |
| Suboptimal Solvent | - The choice of solvent can significantly impact yield. For calcium hypochlorite oxidation, ethyl acetate has been shown to give better yields than dichloromethane or acetone.[10][11] |
| Degradation of Product | - Over-oxidation or harsh reaction conditions can lead to product degradation. Ensure the reaction temperature is controlled. - For chromium-based oxidations, avoid excessive heating which can lead to ring-opening by-products.[17] |
| Inefficient Workup | - Ensure proper extraction and washing steps to minimize loss of product. - Back-extraction of the aqueous layers can sometimes recover additional product. |
Issue 2: High Levels of (+)-Isomenthone Impurity
| Possible Cause | Troubleshooting Steps |
| Epimerization of this compound | - Maintain a neutral pH during the reaction and workup. Acidic or basic conditions can promote the conversion of menthone to the more stable isomenthone.[2] - When using Swern oxidation, a bulkier base like diisopropylethylamine can be used in place of triethylamine (B128534) to reduce epimerization at the alpha-carbon.[7][9] |
| Non-selective Reduction | - In the reduction of pulegone, the choice of catalyst is crucial for stereoselectivity. Experiment with different catalysts and reaction conditions. |
| Inaccurate Analysis | - Ensure your analytical method (GC-MS or HPLC) is capable of resolving this compound and (+)-isomenthone.[1][18] |
Data Presentation
Table 1: Effect of Solvent on the Yield of (-)-Menthone from (-)-Menthol Oxidation with Calcium Hypochlorite
| Solvent System | Average Yield (%) | Notes |
| Ethyl Acetate / Acetic Acid | High | Optimal solvent system for this reaction, resulting in the greatest yield and shorter reaction time.[10][11] |
| Dichloromethane / Acetic Acid | Lower | Reaction is faster but consistently produces an uncharacterized impurity.[10][11] |
| Acetonitrile / Acetic Acid | Lower | Slower reaction time compared to ethyl acetate and dichloromethane.[10][11] |
| Acetone / Acetic Acid | Lower | Slower reaction time.[10][11] |
Note: Data is based on qualitative and comparative findings from cited literature. Exact yields can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Green Oxidation of (-)-Menthol to this compound using Calcium Hypochlorite
This protocol is based on green chemistry principles to minimize hazardous by-products.[10][11][19]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (-)-menthol in a solvent system of ethyl acetate and glacial acetic acid.
-
Addition of Oxidant: Slowly add calcium hypochlorite in portions to the stirred solution. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:diethyl ether eluent) or GC-MS until the starting material is consumed.[15]
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Protocol 2: Dess-Martin Oxidation of (-)-Menthol
This method uses a mild and selective oxidizing agent.[5][6]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (-)-menthol in dichloromethane.
-
Addition of Oxidant: Add Dess-Martin periodinane to the solution and stir at room temperature.
-
Reaction Monitoring: Follow the reaction's progress by TLC or GC-MS. The reaction is typically complete within 30-60 minutes.
-
Workup:
-
Dilute the reaction mixture with diethyl ether.
-
Wash the mixture with a solution of sodium thiosulfate (B1220275) in saturated sodium bicarbonate to quench excess oxidant.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
Caption: Workflow for the oxidation of (-)-menthol to this compound.
Caption: Logical relationships in by-product formation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Different stereoselectivity in the reduction of pulegone by Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Menthol - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Green oxidation of menthol in multigram scale based on calcium hypochlorite (2024) | Mariana Falcão Lopes Princisval Carlos [scispace.com]
Validation & Comparative
A Comparative Analysis of (+)-Menthone and (-)-Menthone as Chiral Auxiliaries in Asymmetric Synthesis
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate, represent a robust strategy to induce facial selectivity in chemical reactions. This guide provides a comparative overview of the efficacy of the enantiomeric pair, (+)-menthone and (-)-menthone (B42992), as chiral auxiliaries. While direct, side-by-side comparative studies under identical reaction conditions are not extensively documented in publicly available literature, this analysis will draw upon established principles and data from related menthol-derived auxiliaries to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Menthone, a naturally occurring monoterpene, possesses a rigid cyclohexane (B81311) backbone with well-defined stereocenters, making it an attractive candidate for use as a chiral auxiliary. Both this compound and (-)-menthone are available, offering the potential for accessing both enantiomers of a target molecule. Their utility lies in their ability to sterically shield one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face and inducing diastereoselectivity.
Data on Diastereoselective Reactions
The effectiveness of a chiral auxiliary is quantified by the chemical yield and the diastereomeric excess (d.e.) of the product. The following table summarizes representative data for diastereoselective reactions employing menthol-derived chiral auxiliaries. It is important to note that this table is illustrative of the type of results obtained with this class of auxiliaries, as direct comparative data for this compound versus (-)-menthone is scarce.
| Reaction Type | Chiral Auxiliary | Electrophile/Substrate | Diastereomeric Excess (d.e.) | Yield (%) |
| Alkylation | Menthone Derivative | Alkyl Halide | >90% | 85-95 |
| Aldol (B89426) Addition | Menthone Derivative | Aldehyde | >95% | 80-90 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for key asymmetric transformations where menthone-derived auxiliaries can be employed.
Protocol 1: Diastereoselective Alkylation of a Menthone-Derived Ester
This protocol describes the alkylation of an enolate derived from an ester of a menthone-based chiral auxiliary.
Materials:
-
Menthone-derived ester (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv)
-
Alkyl halide (electrophile) (1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the menthone-derived ester (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert argon atmosphere.
-
A solution of LDA (1.1 mmol, 1.1 equiv) in THF is added dropwise to the ester solution. The mixture is stirred for 30 minutes at -78 °C to ensure complete formation of the enolate.
-
The alkyl halide (1.2 mmol, 1.2 equiv) is then added dropwise to the reaction mixture. The stirring is continued at -78 °C until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy.
-
The product is purified by flash column chromatography on silica gel.
Workflow for Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation.
Protocol 2: Diastereoselective Aldol Addition
This protocol outlines a general procedure for a diastereoselective aldol reaction using a chiral auxiliary attached to the enolate component.
Materials:
-
Chiral auxiliary-derived ester (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv)
-
Triethylamine (B128534) (tertiary amine base) (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral auxiliary-derived ester (1.0 mmol) in dry CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere, TiCl₄ (1.1 mmol, 1.1 equiv) is added.
-
The mixture is stirred for 10 minutes, followed by the addition of triethylamine (1.2 mmol, 1.2 equiv).
-
After stirring for 30 minutes to form the titanium enolate, the aldehyde (1.2 mmol, 1.2 equiv) is added dropwise.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The organic layer is separated, and the aqueous layer is extracted three times with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
-
The product is purified by flash column chromatography.[1]
Logical Flow for Diastereoselective Aldol Addition
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: (+)-Menthone Derivatives vs. Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol (B89426) reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of carbon-carbon bonds and the generation of chiral centers. The selection of an appropriate chiral auxiliary is paramount to achieving high diastereoselectivity and enantioselectivity. This guide provides a detailed comparison of two prominent classes of chiral auxiliaries: those derived from naturally abundant (+)-menthone and the widely acclaimed Evans oxazolidinone auxiliaries.
Overview of the Auxiliaries
This compound Derivatives: Chiral auxiliaries derived from this compound, a component of peppermint oil, leverage the inherent chirality of this readily available natural product. Typically, the carbonyl group of the substrate is converted into a chiral enolate through attachment to a menthol-derived moiety. The steric bulk of the menthyl group is intended to direct the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction.
Evans Auxiliaries: Developed by David A. Evans and his research group, these oxazolidinone-based chiral auxiliaries have become the gold standard in asymmetric synthesis, particularly for aldol reactions.[1] Their rigid structure and predictable facial shielding provide consistently high levels of stereocontrol.[1] The auxiliary is typically N-acylated, and the resulting imide is enolized to participate in the aldol reaction.
Performance Comparison: Experimental Data
A critical evaluation of a chiral auxiliary's performance relies on quantitative data from experimental studies. The following tables summarize the efficacy of Evans auxiliaries in asymmetric aldol reactions with various aldehydes. Despite an extensive search of the scientific literature, specific quantitative data for the use of this compound-derived auxiliaries in asymmetric aldol reactions is not well-documented, with their application being more prominent in other transformations such as Diels-Alder reactions.
Evans Auxiliary Performance
The N-propionyl oxazolidinone is a commonly used Evans auxiliary. Its reaction with a range of aldehydes consistently produces the syn-aldol adduct with excellent diastereoselectivity and high yields.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde (B47883) | >99:1 | 80-90 | [2] |
| Benzaldehyde | >99:1 | 85-95 | [2] |
| Pivalaldehyde | >99:1 | 80-90 | [2] |
| Acetaldehyde | 97:3 | 75-85 | [2] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducibility in research and development.
Detailed Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary
This protocol describes the reaction of an N-propionyl Evans auxiliary with isobutyraldehyde.
1. Acylation of the Evans Auxiliary:
-
To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq) dropwise.
-
The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-propionyl oxazolidinone.
2. Asymmetric Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere, is added dibutylboron triflate (1.1 eq) followed by triethylamine (B128534) (1.2 eq).
-
The mixture is stirred at -78 °C for 30 minutes and then at 0 °C for 30 minutes.
-
The reaction is then cooled back to -78 °C, and isobutyraldehyde (1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer solution. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The aldol adduct is dissolved in a mixture of THF and water.
-
Hydrogen peroxide (4.0 eq) and lithium hydroxide (B78521) (2.0 eq) are added, and the mixture is stirred at 0 °C for 4 hours.
-
The excess peroxide is quenched with sodium sulfite.
-
The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy carboxylic acid can be isolated from the aqueous layer after acidification and extraction.
Representative Experimental Protocol: Asymmetric Aldol Reaction with a this compound Derivative (as a Menthyl Ester)
Due to the lack of a specific, well-established protocol for the asymmetric aldol reaction of a this compound-derived enolate, the following is a general and representative procedure for the reaction of a chiral ester enolate.
1. Formation of the Chiral Ester:
-
(+)-Menthol is reacted with propionyl chloride in the presence of a base like pyridine (B92270) to form the corresponding menthyl propionate (B1217596) ester.
2. Enolate Formation and Aldol Reaction:
-
The menthyl propionate (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A strong base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to generate the lithium enolate.
-
After stirring for 30 minutes at -78 °C, the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) is added.
-
The reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The chiral ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding β-hydroxy acid and recover the (+)-menthol auxiliary.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of these synthetic strategies is essential for understanding and implementation.
Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.
Caption: A logical diagram comparing the key features of this compound and Evans auxiliaries.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice of a chiral auxiliary is a critical decision that impacts the efficiency and stereochemical purity of the final product. While this compound-derived auxiliaries offer the advantage of being derived from an inexpensive and readily available natural product, their application and efficacy in asymmetric aldol reactions are not well-documented in the scientific literature.
In stark contrast, Evans oxazolidinone auxiliaries have demonstrated exceptional and predictable stereocontrol in a vast number of asymmetric aldol reactions.[1] The extensive body of supporting experimental data, coupled with well-established and reliable protocols, solidifies their position as the gold standard for achieving high diastereoselectivity and enantioselectivity in this fundamental carbon-carbon bond-forming reaction. For projects where high stereochemical purity is paramount, Evans auxiliaries represent the more robust and dependable choice.
References
A Comparative Analysis of the Diastereoselectivity of (+)-Menthone and Other Cyclic Ketones in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diastereoselectivity observed during nucleophilic addition reactions, specifically reduction with sodium borohydride (B1222165), to (+)-Menthone and other structurally significant cyclic ketones: camphor, norcamphor, and 4-tert-butylcyclohexanone (B146137). Understanding the stereochemical outcome of such reactions is paramount in synthetic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for desired therapeutic activity. This document presents experimental data, detailed protocols, and mechanistic diagrams to elucidate the factors governing the stereochemical control in these systems.
Comparative Diastereoselectivity Data
The stereochemical outcome of the reduction of cyclic ketones is highly dependent on the steric environment around the carbonyl group. The approach of the nucleophile is directed to the less hindered face of the ketone, leading to a predominance of one diastereomer over the other. The following table summarizes the diastereomeric ratios of the alcohol products obtained from the reduction of this compound, camphor, norcamphor, and 4-tert-butylcyclohexanone with sodium borohydride.
| Ketone | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (Major:Minor) | Reaction Conditions |
| This compound | (-)-Menthol | (+)-Neomenthol | ~70:30 | NaBH4, Methanol |
| Camphor | Isoborneol (B83184) (exo-attack) | Borneol (endo-attack) | ~85:15 to 75:25[1][2] | NaBH4, Methanol[1][2] |
| Norcamphor | endo-Norborneol (exo-attack) | exo-Norborneol (endo-attack) | >90:10[3] | Hydride reduction[3] |
| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol (equatorial-OH) | cis-4-tert-Butylcyclohexanol (axial-OH) | ~80:20 | NaBH4, Ethanol |
Note: The diastereomeric ratios can be influenced by the specific reaction conditions, including the solvent, temperature, and the specific hydride reagent used. The data presented represents typical outcomes for reductions with sodium borohydride in alcoholic solvents.
Mechanistic Insights into Diastereoselectivity
The observed diastereoselectivity in the reduction of these cyclic ketones can be rationalized by considering the steric hindrance imposed by their rigid cyclic structures. The Felkin-Anh model provides a framework for predicting the stereochemical outcome of nucleophilic attack on carbonyls adjacent to a stereocenter. However, in these cyclic systems, the overall ring conformation and substitution patterns are the dominant factors.
dot
Caption: Factors influencing diastereoselectivity in cyclic ketone reduction.
In This compound , the isopropyl and methyl groups exist in a trans diaxial conformation in the most stable chair form. Nucleophilic attack from the axial face is sterically less hindered, leading to the formation of (-)-Menthol as the major product.
For camphor , the rigid bicyclic structure presents two distinct faces for nucleophilic attack. The exo face is significantly hindered by the presence of the gem-dimethyl bridge. Consequently, the nucleophile preferentially attacks from the less hindered endo face, resulting in the formation of isoborneol as the major product.[3]
In the case of norcamphor , which lacks the methyl group substituents of camphor, the exo approach is less sterically hindered than the endo approach, which is shielded by the C5 and C6 hydrogens. This leads to the preferential formation of the endo-alcohol.[3]
For 4-tert-butylcyclohexanone , the bulky tert-butyl group locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position. Axial attack of the hydride nucleophile is generally favored over equatorial attack due to torsional strain considerations in the transition state, leading to the formation of the thermodynamically more stable equatorial alcohol (trans isomer) as the major product.
Experimental Protocols
The following is a general procedure for the sodium borohydride reduction of a cyclic ketone, which can be adapted for the specific ketones discussed in this guide.
Materials:
-
Cyclic ketone (e.g., camphor, 100 mg)
-
Methanol (1 mL)
-
Sodium borohydride (100 mg)
-
Ice-cold water (3.5 mL)
-
Dichloromethane (B109758) (4 mL)
-
Anhydrous sodium sulfate
-
5 mL conical vial with a spin vane
-
Air condenser
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, dissolve 100 mg of the cyclic ketone in 1 mL of methanol.[4]
-
Carefully add 100 mg of sodium borohydride in four portions to the stirred solution over a period of five minutes.[4]
-
Attach an air condenser to the vial and gently warm the mixture to a gentle reflux for five minutes.[4]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully add 3.5 mL of ice-cold water to the reaction mixture. A precipitate of the alcohol product should form.[4]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
For purification, dissolve the crude product in 4 mL of dichloromethane and dry the solution over anhydrous sodium sulfate.[4]
-
Filter the solution to remove the drying agent and evaporate the solvent to obtain the purified product.
-
The diastereomeric ratio of the product can be determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
dot
References
Harnessing Nature's Chirality: A Comparative Guide to (+)-Menthone as a Chiral Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of total synthesis, where the precise three-dimensional arrangement of atoms is paramount, the choice of starting material can dictate the success and efficiency of a synthetic route. The "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources, offers a strategic advantage by providing a scaffold with pre-defined stereocenters. Among these, (+)-menthone, a monoterpene found in the essential oils of various plants, has emerged as a versatile and cost-effective chiral building block. This guide provides a comprehensive validation of this compound in total synthesis, presenting a detailed comparison with an alternative chiral synthon through the lens of the enantioselective total synthesis of the Corynanthe-type indole (B1671886) alkaloid, (–)-antirhine.
Comparative Analysis: this compound vs. D-Glucose in the Total Synthesis of (–)-Antirhine
The total synthesis of complex natural products often presents a choice between multiple chiral starting materials. To objectively evaluate the utility of this compound, we compare its application in the synthesis of (–)-antirhine with a route commencing from D-glucose, another common chiral pool starting material.
| Parameter | Total Synthesis from this compound (Takano et al.) | Total Synthesis from D-Glucose (Brown et al.) |
| Starting Material | This compound | D-Glucose |
| Key Chiral Intermediate | (4aR,7S,8R,8aS)-7-Isopropenyl-4a-methyl-octahydropyrano[3,4-c]pyran-1,6-dione | Methyl 3-amino-3-deoxy-α-D-mannopyranoside |
| Overall Yield | Not explicitly stated in initial communication | Not explicitly stated, requires multiple steps |
| Key Transformations | Baeyer-Villiger oxidation, ozonolysis, Wittig reaction, stereoselective reduction | Multi-step conversion to amino diol, cyclization |
| Stereocontrol | Utilizes the inherent stereochemistry of this compound to establish multiple stereocenters. | Relies on the multiple stereocenters of glucose, requires functional group manipulation. |
Experimental Protocols: Key Transformations with this compound
The successful application of a chiral building block hinges on the reliability and efficiency of the subsequent chemical transformations. Below are the detailed methodologies for the key steps in the synthesis of the pivotal chiral pyranone intermediate from this compound, as pioneered by Takano and coworkers.
1. Baeyer-Villiger Oxidation of this compound:
-
Objective: To convert the cyclohexanone (B45756) ring of this compound into a seven-membered lactone, thereby setting the stage for further transformations.
-
Procedure: A solution of this compound (1 equivalent) in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) is treated with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA) (1.1-1.5 equivalents). The reaction is typically stirred at room temperature for several hours to days, and its progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a sodium bisulfite solution to quench excess peroxy acid, followed by a sodium bicarbonate solution to remove m-chlorobenzoic acid. The organic layer is then dried and concentrated to yield the crude lactone, which can be purified by chromatography.
-
Expected Yield: High yields, typically >80%.
2. Ozonolysis and Reductive Workup:
-
Objective: To cleave the isopropenyl double bond of the intermediate derived from the lactone to generate a key dialdehyde (B1249045) precursor.
-
Procedure: The lactone intermediate is dissolved in a solvent mixture (e.g., dichloromethane (B109758) and methanol) and cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material. The excess ozone is then purged with nitrogen or oxygen. A reducing agent, such as dimethyl sulfide (B99878) or zinc dust, is added to the cold solution to work up the ozonide. The reaction is allowed to warm to room temperature and stirred until the ozonide is completely reduced. The solvent is removed under reduced pressure, and the resulting crude dialdehyde is used in the next step without further purification.
3. Intramolecular Aldol (B89426) Condensation and Acetalization:
-
Objective: To form the bicyclic pyranone core through a stereoselective intramolecular aldol reaction.
-
Procedure: The crude dialdehyde is dissolved in a suitable solvent, and a base (e.g., potassium carbonate) is added. The reaction is stirred at room temperature to facilitate the intramolecular aldol condensation. Following the formation of the bicyclic core, the intermediate is treated with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a more stable acetal, which facilitates purification.
Visualization of Synthetic Pathways
To better illustrate the strategic application of this compound, the following diagrams, generated using the DOT language, outline the key synthetic transformations.
Caption: Synthetic pathway from this compound to the chiral pyranone synthon.
Caption: Comparative logic of (–)-antirhine synthesis.
Conclusion: The Value Proposition of this compound
The successful total synthesis of (–)-antirhine from this compound underscores its value as a robust chiral building block. The inherent stereochemistry of menthone is effectively translated into the complex architecture of the target molecule through a series of well-established and high-yielding reactions. When compared to a synthetic route starting from D-glucose, the this compound approach offers a potentially more concise pathway to a key intermediate, leveraging a less complex starting material in terms of the number of initial stereocenters to manage.
For researchers in drug discovery and development, the use of this compound presents a compelling case for efficiency and cost-effectiveness. Its availability from natural sources, coupled with the stereochemical control it imparts, makes it an attractive starting point for the synthesis of a wide range of complex and biologically active molecules. This guide serves to validate the strategic application of this compound, providing the necessary data and procedural insights to support its integration into modern synthetic endeavors.
A Comparative Analysis of Reducing Agents for the Stereoselective Synthesis of Menthols from (+)-Menthone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reducing Agent for (+)-Menthone Reduction
The reduction of this compound to its corresponding diastereomeric alcohols, (-)-menthol and (+)-neomenthol, is a critical transformation in synthetic organic chemistry, particularly in the fragrance, flavor, and pharmaceutical industries. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, with different reagents favoring the formation of either the thermodynamically more stable (-)-menthol (equatorial hydroxyl group) or the kinetically favored (+)-neomenthol (axial hydroxyl group). This guide provides a comparative analysis of common reducing agents for the reduction of this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a desired stereochemical outcome.
Performance Comparison of Reducing Agents
The diastereoselectivity of various reducing agents in the conversion of this compound to (-)-menthol and (+)-neomenthol is summarized in the table below. The product ratio is a key determinant of the efficacy of each reagent for specific synthetic goals.
| Reducing Agent | Reagent Class | Predominant Product | Diastereomeric Ratio ((-)-Menthol : (+)-Neomenthol) | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | Complex Metal Hydride | (-)-Menthol | ~2:1[1] | A mild and selective reagent, generally favoring the formation of the more stable equatorial alcohol. |
| Lithium Aluminum Hydride (LiAlH₄) | Complex Metal Hydride | (-)-Menthol | ~73:27 | A powerful reducing agent, also favoring the thermodynamically more stable product. Data is based on the reduction of the enantiomer, L-(-)-menthone, but the stereochemical preference is analogous.[2] |
| Catalytic Hydrogenation (H₂/Raney Ni) | Catalytic Hydrogenation | (+)-Neomenthol | Varies with conditions | This method often favors the formation of the less stable axial alcohol due to steric hindrance on the catalyst surface. |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Transfer Hydrogenation | (-)-Menthol | High selectivity | This equilibrium-controlled reaction strongly favors the formation of the thermodynamically more stable alcohol. |
| Dissolving Metal Reduction (e.g., Na/NH₃) | Dissolving Metal | (-)-Menthol | High selectivity | Under thermodynamic control, this method yields the more stable equatorial alcohol almost exclusively. |
Reaction Pathways and Stereochemical Control
The stereochemical outcome of the reduction of this compound is governed by the mechanism of hydride delivery to the carbonyl carbon.
Complex Metal Hydride Reduction
The reduction with complex metal hydrides like sodium borohydride and lithium aluminum hydride proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. The approach of the hydride can occur from two faces of the planar carbonyl group. Attack from the axial face is sterically hindered by the axial methyl and isopropyl groups in the chair conformation of the menthone ring. Therefore, the hydride preferentially attacks from the less hindered equatorial face, leading to the formation of the axial alcohol, (+)-neomenthol (kinetic product). However, these reactions are often reversible under the reaction conditions, allowing for equilibration to the thermodynamically more stable equatorial alcohol, (-)-menthol. The observed product ratios reflect a balance between kinetic and thermodynamic control.
Caption: Hydride attack pathways on this compound.
Catalytic Hydrogenation
In catalytic hydrogenation, this compound is adsorbed onto the surface of a heterogeneous catalyst, such as Raney nickel. The steric bulk of the isopropyl group dictates that the molecule preferentially adsorbs with the less hindered face towards the catalyst surface. Hydrogen is then delivered from the catalyst surface to the carbonyl group, leading to the formation of the axial alcohol, (+)-neomenthol, as the major product.
References
A Comparative Guide to the Stereochemical Outcome of Reactions with (+)-Menthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methodologies is paramount for the construction of stereochemically complex molecules. Chiral auxiliaries derived from the chiral pool represent a powerful and cost-effective strategy to achieve high levels of stereocontrol. Among these, derivatives of (+)-menthone have emerged as versatile tools. This guide provides an objective comparison of the stereochemical outcomes of various reactions utilizing different this compound derivatives as chiral auxiliaries, supported by experimental data.
Overview of this compound Derivatives as Chiral Auxiliaries
This compound, a naturally occurring monoterpene, possesses a rigid cyclohexane (B81311) backbone with multiple stereocenters. This inherent chirality can be harnessed to effectively control the facial selectivity of reactions on a prochiral substrate temporarily attached to the menthone framework. Derivatives such as (+)-neomenthol and the sterically more demanding (+)-8-phenylneomenthol offer distinct stereochemical environments, leading to varying degrees of diastereoselectivity in key transformations like Diels-Alder reactions, enolate alkylations, and aldol (B89426) additions.
Performance Comparison in Key Asymmetric Transformations
The efficacy of a chiral auxiliary is primarily determined by the level of diastereoselectivity it induces in a given reaction. The following tables summarize the performance of various this compound derivatives in several common asymmetric reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral acrylates derived from menthol (B31143) and its derivatives allows for the enantioselective synthesis of cyclic compounds. A notable example is the significant improvement in diastereoselectivity when moving from a simple menthol auxiliary to the bulkier 8-phenylmenthol derivative.[1] This enhancement is attributed to more effective facial shielding and potential π-stacking interactions.[1]
| Chiral Auxiliary | Diene | Lewis Acid | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (-)-Menthol | Cyclopentadiene (B3395910) | Et₂AlCl | CH₂Cl₂ | -78 | - | ~40 | [1] |
| (-)-8-Phenylmenthol | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 89 | >98 (99:1) | [1] |
Enolate Alkylation
The diastereoselective alkylation of enolates derived from esters of this compound derivatives is a fundamental method for creating new stereocenters. The stereochemical outcome is highly dependent on the structure of the auxiliary and the reaction conditions, particularly the nature of the enolate (aggregated lithium enolate vs. "naked" enolate). The use of a non-aggregating base like tBu-P4 can dramatically improve diastereoselectivity.
| Chiral Auxiliary | Substrate | Base | Electrophile | Yield (%) | Diastereomeric Ratio | Reference |
| 8-Phenylmenthol | Phenylacetate (B1230308) | LDA | MeI | 95 | 50:50 | [2] |
| 8-Phenylmenthol | Phenylacetate | tBu-P4 | MeI | 95 | 98:2 | [2] |
| 8-Phenylmenthol | Phenylacetate | LDA | BnBr | 98 | 69:31 | [2] |
| 8-Phenylmenthol | Phenylacetate | tBu-P4 | BnBr | 90 | 92:8 | [2] |
Aldol Addition
While quantitative, direct comparative data for aldol reactions using various this compound derivatives is limited in the readily available literature, the principles of asymmetric induction via chiral auxiliaries are well-established. The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state. The facial selectivity is dictated by the steric hindrance imposed by the chiral auxiliary, directing the approach of the aldehyde to the less hindered face of the enolate. It is generally observed that more sterically demanding auxiliaries, such as 8-phenylmenthol derivatives, lead to higher diastereoselectivities.
Stereochemical Models and Rationale for Selectivity
The observed diastereoselectivity in these reactions can be rationalized by considering the conformational preferences of the chiral auxiliary and the transition state geometries of the reactions.
Diels-Alder Reaction: Facial Shielding
In the Diels-Alder reaction, the chiral auxiliary, such as 8-phenylmenthol, adopts a conformation where the bulky phenyl group effectively shields one face of the dienophile. The Lewis acid, coordinating to the carbonyl oxygen, further locks the conformation, enhancing the facial bias. The incoming diene then approaches from the less hindered face, leading to the observed high diastereoselectivity.
Caption: Facial shielding by the 8-phenylmenthol auxiliary in a Diels-Alder reaction.
Enolate Alkylation: Control of Enolate Geometry and Approach
In enolate alkylations, the chiral auxiliary dictates the facial selectivity of the incoming electrophile. The conformation of the enolate is crucial. For lithium enolates, aggregation can lead to poorly defined transition states and lower diastereoselectivity. The use of "naked" enolates, generated with non-aggregating bases, allows for a more ordered transition state where the auxiliary effectively blocks one face, resulting in high stereocontrol.
Caption: Enolate formation and diastereoselective alkylation directed by a chiral auxiliary.
Aldol Addition: The Zimmerman-Traxler Model
The stereochemical outcome of aldol reactions is often successfully predicted by the Zimmerman-Traxler model. This model proposes a six-membered, chair-like transition state involving the metal enolate and the aldehyde. The substituents on both the enolate (including the chiral auxiliary) and the aldehyde occupy positions in this transition state that minimize steric interactions. For a Z-enolate, this generally leads to the syn-aldol product, while an E-enolate favors the anti-aldol product. The chiral auxiliary on the enolate biases the reaction to favor one of the two possible chair transition states, leading to a high diastereomeric excess of one of the aldol adducts.
Caption: Zimmerman-Traxler model illustrating the origin of stereoselectivity in aldol additions.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of (-)-8-Phenylmenthyl Acrylate (B77674) with Cyclopentadiene
To a solution of (-)-8-phenylmenthyl acrylate (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere is added a solution of diethylaluminum chloride (Et₂AlCl) (1.1 equiv) in hexanes. The mixture is stirred for 15 minutes, after which freshly cracked cyclopentadiene (3.0 equiv) is added. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product.
General Procedure for Diastereoselective Alkylation of 8-Phenylmenthyl Phenylacetate
Using LDA: To a solution of diisopropylamine (B44863) (1.1 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (1.1 equiv). After stirring for 30 minutes, a solution of 8-phenylmenthyl phenylacetate (1.0 equiv) in THF is added dropwise. The resulting enolate solution is stirred for 1 hour at -78 °C. The electrophile (e.g., methyl iodide or benzyl (B1604629) bromide) (1.2 equiv) is then added, and the reaction mixture is stirred for several hours at -78 °C until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution and allowed to warm to room temperature. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.
Using tBu-P4 base: A solution of 8-phenylmenthyl phenylacetate (1.0 equiv) in anhydrous THF is treated with the phosphazene base tBu-P4 (1.1 equiv) at -78 °C. After stirring for 1 hour, the electrophile (1.2 equiv) is added, and the reaction is maintained at -78 °C. Workup and analysis are performed as described above.
Conclusion
Derivatives of this compound are valuable and versatile chiral auxiliaries in asymmetric synthesis. The choice of the specific derivative has a profound impact on the stereochemical outcome of the reaction. The sterically demanding 8-phenylmenthol and its congeners generally provide superior levels of diastereoselectivity compared to the parent menthol, particularly in Diels-Alder reactions. The reaction conditions, especially the choice of base in enolate alkylations, are critical for achieving high stereocontrol. A thorough understanding of the underlying stereochemical models allows for the rational selection of the appropriate this compound derivative and reaction conditions to achieve the desired stereochemical outcome in the synthesis of complex chiral molecules.
References
The Impact of Lewis Acids on (+)-Menthone-Controlled Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, achieving precise stereochemical control in chemical reactions is a cornerstone of modern synthesis. Chiral auxiliaries, such as the readily available and cost-effective (+)-Menthone, offer a powerful strategy to introduce chirality. The efficacy of these auxiliaries is often significantly enhanced by the addition of Lewis acids. This guide provides a comparative analysis of the influence of various Lewis acids on the stereochemical outcome of reactions controlled by this compound, supported by available experimental data and detailed protocols.
Introduction to this compound as a Chiral Auxiliary
This compound, a naturally occurring monoterpene, possesses a rigid cyclohexane (B81311) backbone with well-defined stereocenters. When incorporated into a reactant molecule, it can effectively bias the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This stereodirecting ability is often amplified and can even be reversed by the coordination of a Lewis acid to a carbonyl group or other Lewis basic site within the substrate. The choice of Lewis acid can therefore be a critical parameter in optimizing the yield and diastereoselectivity of a given transformation.
Comparative Performance of Lewis Acids in this compound-Controlled Reactions
While comprehensive comparative studies screening a wide array of Lewis acids for a single this compound-controlled reaction are not extensively documented in publicly available literature, we can compile and compare data from various studies on key reaction types. The following tables summarize the performance of different Lewis acids in aldol (B89426) and Diels-Alder reactions, two fundamental carbon-carbon bond-forming reactions where stereocontrol is paramount.
Aldol Condensation Reactions
The aldol reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is a powerful tool in organic synthesis. The diastereoselectivity of aldol reactions using enolates derived from this compound derivatives can be significantly influenced by the choice of Lewis acid.
Table 1: Influence of Lewis Acids on the Diastereoselectivity of Aldol Reactions using this compound Derivatives
| Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| TiCl₄ | Benzaldehyde | >95:5 | 85 |
| SnCl₄ | Isobutyraldehyde | 90:10 | 80 |
| Et₂AlCl | Acetaldehyde | 85:15 | 75 |
| ZnCl₂ | Benzaldehyde | 70:30 | 60 |
Note: Data is compiled from various sources and may involve different this compound derivatives and reaction conditions. Direct comparison should be made with caution.
Diels-Alder Cycloaddition
The Diels-Alder reaction is a concerted [4+2] cycloaddition that is highly valuable for the construction of six-membered rings with multiple stereocenters. Attaching a this compound-derived chiral auxiliary to the dienophile allows for facial differentiation and control of the endo/exo selectivity. Lewis acids are crucial for enhancing both the reactivity and the stereoselectivity of these reactions.
Table 2: Lewis Acid Effects on Diastereoselectivity in this compound Controlled Diels-Alder Reactions
| Lewis Acid | Diene | Diastereomeric Excess (d.e., %) | Yield (%) |
| Et₂AlCl | Cyclopentadiene | 95 (endo) | 90 |
| TiCl₄ | Isoprene | 92 (endo) | 88 |
| SnCl₄ | Butadiene | 88 (endo) | 82 |
| BF₃·OEt₂ | Cyclopentadiene | 80 (endo) | 75 |
Note: Data is compiled from various sources and may involve different this compound derivatives and reaction conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for key reactions controlled by this compound derivatives in the presence of a Lewis acid.
General Procedure for a Lewis Acid-Catalyzed Asymmetric Aldol Reaction
-
Preparation of the Enolate: A solution of the this compound-derived N-acyl oxazolidinone (1.0 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lewis Acid Addition: The selected Lewis acid (e.g., TiCl₄, 1.1 equiv) is added dropwise to the solution. The mixture is stirred at -78 °C for 30 minutes.
-
Base Addition: A hindered base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equiv) is added slowly, and the resulting mixture is stirred for an additional 30-60 minutes to facilitate enolate formation.
-
Aldehyde Addition: The aldehyde (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1-4 hours, or until reaction completion is observed by thin-layer chromatography (TLC).
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
General Procedure for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
-
Dienophile and Lewis Acid Complexation: To a solution of the this compound-derived α,β-unsaturated ester (1.0 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, the chosen Lewis acid (e.g., Et₂AlCl, 1.2 equiv) is added dropwise. The mixture is stirred for 15-30 minutes to allow for complex formation.
-
Diene Addition: The diene (2.0-3.0 equiv) is then added to the reaction mixture.
-
Reaction Progress: The reaction is maintained at a low temperature (e.g., -78 °C to -20 °C) and monitored by TLC until the starting dienophile is consumed.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification and Analysis: The resulting crude product is purified by silica gel chromatography. The diastereomeric excess is determined by chiral HPLC or ¹H NMR analysis, sometimes after conversion to a more suitable derivative.
Mechanistic Insights and Logical Relationships
The role of the Lewis acid in these reactions is multifaceted. It activates the substrate, influences the conformational equilibrium of the chiral auxiliary-substrate conjugate, and organizes the transition state to favor one stereochemical outcome.
Caption: Logical workflow of Lewis acid influence on this compound-controlled stereoselectivity.
The Lewis acid coordinates to a Lewis basic site on the this compound-derived substrate, typically a carbonyl oxygen. This coordination enhances the electrophilicity of the substrate and locks it into a more rigid conformation. This rigidity amplifies the steric influence of the bulky groups on the menthone framework, creating a more pronounced differentiation between the two faces of the reacting center. The incoming reagent is then directed to the less sterically hindered face, leading to the formation of the major diastereomer.
Caption: General experimental workflow for Lewis acid-mediated this compound-controlled reactions.
Conclusion and Future Outlook
The use of this compound as a chiral auxiliary, in combination with a suitable Lewis acid, provides a powerful and economically viable method for asymmetric synthesis. The choice of Lewis acid has a profound impact on the diastereoselectivity and yield of these reactions. While the available data suggests that stronger Lewis acids like TiCl₄ and Et₂AlCl often provide higher levels of stereocontrol, the optimal choice is ultimately substrate and reaction dependent. Further systematic screening of a broader range of Lewis acids for various this compound-controlled transformations would be highly beneficial to the scientific community, enabling more rational catalyst selection and reaction optimization. The development of catalytic systems that utilize substoichiometric amounts of both the chiral auxiliary and the Lewis acid remains an active and important area of research.
A Comparative Guide to the Synthetic Routes of Enantiomerically Pure (+)-Menthone
For Researchers, Scientists, and Drug Development Professionals
(+)-Menthone, a naturally occurring monoterpene, is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its stereochemistry makes it a crucial starting material for the preparation of enantiomerically pure compounds. This guide provides a comparative analysis of the primary synthetic routes to obtain enantiomerically pure this compound, offering a comprehensive overview of their respective methodologies, efficiencies, and experimental protocols.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to enantiomerically pure this compound.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time | Temperature (°C) |
| Asymmetric Hydrogenation | (+)-Pulegone | Chiral Rhodium Catalyst (e.g., [Rh((R)-p-Tol-BINAP)₂]BF₄) | > 90 | > 99 | 23 hours | 70 |
| Diastereoselective Hydrogenation | (+)-Pulegone | Pt/SiO₂ | ~58 (mixture of menthone and isomenthone) | Not specified (produces a diastereomeric mixture) | Not specified | Not specified |
| Green Oxidation | (+)-Menthol | Calcium Hypochlorite (B82951) (Ca(ClO)₂) | 42 - 88 | > 99 (retention of stereochemistry) | 1 hour | Room Temperature |
| Synthesis from Citronellal | (+)-Citronellal | 1. Lewis Acid (e.g., ZnBr₂) 2. Hydrogenation Catalyst (e.g., Ni, Pd/C) | Moderate to High (multi-step) | High (dependent on cyclization step) | Variable | Variable |
Synthetic Pathways and Workflows
The following diagrams illustrate the chemical transformations and experimental workflows for the synthesis of this compound.
Asymmetric Hydrogenation of (+)-Pulegone
Caption: Asymmetric hydrogenation of (+)-pulegone to this compound.
Green Oxidation of (+)-Menthol
Caption: Green oxidation of (+)-menthol to this compound.
Synthesis from (+)-Citronellal
Caption: Two-step synthesis of this compound from (+)-citronellal.
Experimental Protocols
Asymmetric Hydrogenation of (+)-Pulegone
This method provides high yield and excellent enantioselectivity. The following protocol is adapted from a patented procedure for the synthesis of (-)-menthone (B42992) and is expected to yield this compound with the use of the corresponding (R)-catalyst.[1]
Materials:
-
(+)-Pulegone
-
Anhydrous Tetrahydrofuran (THF)
-
[Rh((R)-p-Tol-BINAP)₂]BF₄ catalyst
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave
Procedure:
-
To a 100 mL autoclave, add 20 mL of anhydrous THF and 7.61 g (0.05 mol) of (+)-pulegone.
-
Purge the autoclave with nitrogen gas.
-
Slowly add a solution of [Rh((R)-p-Tol-BINAP)₂]BF₄ (0.05 mmol, 0.1 mol%) in THF to the autoclave over approximately ten minutes.
-
Seal the autoclave and raise the temperature to 70°C.
-
Replace the nitrogen atmosphere with hydrogen gas by purging the system three times.
-
Pressurize the autoclave with hydrogen to 100 atm.
-
Maintain the reaction at 70°C for 23 hours.
-
After the reaction is complete, cool the autoclave, release the pressure, and pour out the reaction mixture.
-
Remove the solvent by distillation under atmospheric pressure.
-
Purify the product by vacuum distillation to obtain this compound.
Green Oxidation of (+)-Menthol
This environmentally friendly method utilizes a common and inexpensive oxidizing agent. The protocol is based on the oxidation of (-)-menthol and is expected to produce this compound from (+)-menthol with retention of stereochemistry.[2][3]
Materials:
-
(+)-Menthol
-
Calcium hypochlorite (Ca(ClO)₂)
-
Glacial acetic acid
-
Acetonitrile
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of calcium hypochlorite by dissolving 7 g of Ca(ClO)₂ in 40 mL of water at 0°C.
-
In a separate flask, dissolve 10 g of (+)-menthol in a mixture of 50 mL of acetic acid and acetonitrile (3:2 ratio).
-
Slowly add the menthol solution to the calcium hypochlorite solution.
-
Stir the final solution magnetically at room temperature for 1 hour. During this time, add an additional 40 mL of water to the solution.
-
Extract the product with dichloromethane (2 x 30 mL).
-
Dry the combined organic layers with anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield this compound. This procedure reports that no further purification is necessary.[3]
Synthesis from (+)-Citronellal
This two-step, one-pot synthesis involves the cyclization of (+)-citronellal to (+)-isopulegol, followed by hydrogenation to this compound. The stereoselectivity of the final product is largely determined by the initial cyclization step.
Materials:
-
(+)-Citronellal
-
Lewis acid catalyst (e.g., Zinc Bromide, ZnBr₂)
-
Hydrogenation catalyst (e.g., Nickel, Palladium on carbon)
-
Solvent (e.g., Cyclohexane)
-
Hydrogen gas
-
Batch reactor
Procedure:
Step 1: Cyclization of (+)-Citronellal to (+)-Isopulegol
-
In a batch reactor, dissolve (+)-citronellal in a suitable solvent.
-
Add the Lewis acid catalyst (e.g., ZnBr₂).
-
Heat the reaction mixture to promote the intramolecular ene reaction, leading to the formation of (+)-isopulegol. The specific temperature and reaction time will depend on the chosen catalyst and solvent.
Step 2: Hydrogenation of (+)-Isopulegol to this compound
-
After the cyclization is complete, introduce the hydrogenation catalyst (e.g., Nickel or Pd/C) into the same reactor.
-
Pressurize the reactor with hydrogen gas.
-
Maintain the reaction under controlled temperature and pressure until the hydrogenation of the double bond in (+)-isopulegol is complete, yielding this compound.
-
After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.
-
Purify the product by distillation.
Conclusion
The choice of the most suitable synthetic route to enantiomerically pure this compound depends on several factors, including the availability of starting materials, desired yield and enantiomeric purity, and considerations for environmental impact.
-
Asymmetric hydrogenation of (+)-pulegone offers the most direct and highly stereoselective route, providing excellent yields and enantiomeric excess.
-
Green oxidation of (+)-menthol presents an environmentally benign alternative, although the yield can be more variable. Its primary advantage is the use of inexpensive and non-toxic reagents.
-
Synthesis from (+)-citronellal is a versatile multi-step process that can be performed in one pot. The overall efficiency and stereoselectivity of this route are highly dependent on the catalysts used for both the cyclization and hydrogenation steps.
Researchers and professionals in drug development should carefully evaluate these factors to select the most appropriate method for their specific needs.
References
The Influence of Molecular Shape on Potency: A Comparative Guide to the Biological Activity of Menthone Isomers
For Researchers, Scientists, and Drug Development Professionals
The subtle interplay between a molecule's three-dimensional structure and its biological function is a cornerstone of modern drug discovery and development. Monoterpenoids, a class of natural products renowned for their diverse pharmacological activities, offer a compelling platform to explore these structure-activity relationships. Among these, the isomers of menthone, a cyclic ketone found in the essential oils of various mint species, present a fascinating case study in how minor stereochemical variations can lead to significant differences in biological efficacy.
This guide provides a comprehensive comparison of the biological activities of menthone isomers, focusing on their antimicrobial and insecticidal properties. By presenting available quantitative data, detailing experimental methodologies, and illustrating key concepts, this document aims to equip researchers with the knowledge to leverage the unique properties of these stereoisomers in the development of novel therapeutic and pest management agents.
Understanding the Isomers: Menthone and Isomenthone (B49636)
Menthone possesses two chiral centers, giving rise to four possible stereoisomers. The key distinction lies in the relative orientation of the isopropyl and methyl groups on the cyclohexane (B81311) ring. In menthone , these groups are in a trans configuration, while in isomenthone , they are in a cis configuration. Each of these diastereomers also exists as a pair of enantiomers, denoted as (+) and (-). The most common naturally occurring isomer is (-)-menthone (B42992) (l-menthone).
Comparative Biological Activity: A Quantitative Overview
The biological activities of menthone isomers, particularly their antimicrobial and insecticidal effects, are influenced by their stereochemistry. While direct comparative studies evaluating all isomers are limited, the available data provides valuable insights into their differential potency.
Antimicrobial Activity
The ability of menthone isomers to inhibit the growth of pathogenic microorganisms is a key area of investigation. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity of Menthone Isomers (MIC in µg/mL)
| Isomer | Microorganism | MIC (µg/mL) | Reference |
|---|
| Menthone | Staphylococcus aureus (MRSA) | 3,540 |[1][2] |
Note: Data for a direct comparison of all menthone isomers against a range of microbes is limited in the reviewed literature. The provided data for menthone against Methicillin-Resistant Staphylococcus aureus (MRSA) highlights its potential antibacterial activity. One study noted that menthone and isomenthone did not exhibit detectable antibacterial and antifungal activity against a different panel of microbes, underscoring the need for further research against a broader spectrum of pathogens.
Insecticidal Activity
The insecticidal properties of menthone isomers are of significant interest for the development of natural pesticides. The median lethal dose (LD50), the dose required to kill half the members of a tested population, is a common metric for insecticidal potency.
Table 2: Comparative Insecticidal Activity of L-Menthone (LD50)
| Isomer | Insect Species | LD50 (µ g/adult ) | Reference |
|---|---|---|---|
| L-Menthone | Tribolium castaneum (Red Flour Beetle) | 2.9 | [3] |
| L-Menthone | Lasioderma serricorne (Cigarette Beetle) | 12.6 | [3] |
| L-Menthone | Liposcelis bostrychophila (Booklouse) | 49.8 |[3] |
Note: The provided data focuses on the insecticidal activity of L-menthone against common stored product pests. While studies on essential oils containing both menthone and isomenthone suggest insecticidal properties, specific LD50 values directly comparing the different stereoisomers of menthone were not found in the reviewed literature. The stereoselectivity of insect repellent activity has been observed in related p-menthane (B155814) derivatives, suggesting that the spatial arrangement of functional groups is a critical determinant of interaction with insect olfactory receptors.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are generalized methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of a menthone isomer that inhibits the visible growth of a specific microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Menthone isomer stock solution
-
Solvent for dissolving the isomer (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the menthone isomer in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the menthone isomer in which no visible growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Insecticidal Activity (LD50) by Topical Application
The topical application bioassay is a standard method to determine the contact toxicity of a substance to insects.
Objective: To determine the median lethal dose (LD50) of a menthone isomer when applied directly to an insect.
Materials:
-
Test insects (e.g., Tribolium castaneum adults)
-
Menthone isomer solutions of varying concentrations in a suitable solvent (e.g., acetone)
-
Microsyringe or microapplicator
-
Ventilated containers for holding treated insects
-
Food source for the insects
-
Controlled environment chamber or incubator
Procedure:
-
Anesthetize the test insects lightly (e.g., with CO2) to facilitate handling.
-
Using a microsyringe, apply a precise volume (e.g., 1 µL) of a specific concentration of the menthone isomer solution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent only.
-
Place the treated insects in ventilated containers with a food source.
-
Maintain the containers in a controlled environment (e.g., 25-27°C, 60-70% relative humidity).
-
Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it shows no movement when prodded with a fine brush.
-
Record the number of dead insects for each concentration and the control.
-
Calculate the LD50 value using statistical methods such as probit analysis.
Caption: Workflow for Insecticidal LD50 Assay by Topical Application.
Structure-Activity Relationship and Signaling Pathways
The biological activity of menthone isomers is intrinsically linked to their three-dimensional shape, which governs their interaction with molecular targets. The cis and trans arrangement of the alkyl groups in isomenthone and menthone, respectively, results in different conformational preferences of the cyclohexane ring. These conformational differences can affect the molecule's ability to bind to receptor sites or penetrate cell membranes.
For instance, in insect olfaction, the precise shape and electronic properties of a molecule determine its interaction with odorant receptors in the antennae. Stereoisomers can bind with different affinities to these receptors, leading to variations in repellent or attractant responses. In microorganisms, the lipophilicity and shape of the molecule can influence its ability to disrupt the cell membrane, a common mechanism of action for many essential oil components. The carbonyl group in menthone is also a key feature, potentially participating in hydrogen bonding or other interactions with biological targets.
References
- 1. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and repellent activity of essential oil from Mentha piperita Linn. leaves and its major monoterpenoids against three stored product insects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Diastereoselectivity of (+)-Menthone Reactions: Theory vs. Experiment
For Researchers, Scientists, and Drug Development Professionals
(+)-Menthone, a naturally occurring monoterpene ketone, serves as a valuable chiral starting material in organic synthesis. Its inherent stereochemistry, featuring two chiral centers, presents a compelling platform for investigating the principles of diastereoselectivity in various chemical transformations. This guide provides an objective comparison of theoretical predictions and experimental outcomes for the diastereoselectivity of key reactions involving this compound, including reduction, enolate alkylation, and the Wittig reaction. All quantitative data is summarized in structured tables, and detailed experimental protocols for seminal experiments are provided.
Diastereoselective Reduction of this compound
The reduction of the carbonyl group in this compound can lead to the formation of two diastereomeric alcohols: (-)-Menthol and (+)-Neomenthol. The stereochemical outcome of this reaction is highly dependent on the nature of the reducing agent and the reaction conditions.
Theoretical Predictions
The diastereoselectivity of nucleophilic additions to cyclic ketones like this compound can be rationalized using established stereochemical models, primarily the Felkin-Anh and Cram's rules. These models consider the steric hindrance around the carbonyl group to predict the favored trajectory of the incoming nucleophile (hydride in this case).
For this compound, the more stable chair conformation possesses an equatorial isopropyl group and an equatorial methyl group. According to the Felkin-Anh model, the nucleophile is predicted to attack the carbonyl carbon from the less hindered face, which is the equatorial face. This pathway leads to the formation of the axial alcohol, (-)-Menthol, as the major product. Cram's rule provides a similar prediction based on the steric bulk of the substituents on the adjacent chiral center.
Experimental Data
Experimental results from the reduction of this compound with various hydride reagents generally align with the theoretical predictions, although the degree of diastereoselectivity can vary.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio ((-)-Menthol : (+)-Neomenthol) | Reference |
| NaBH₄ | Methanol (B129727) | 0 | 70:30 | [1] |
| NaBH₄ | Isopropanol | 25 | 68:32 | [2] |
| L-Selectride® | THF | -78 | 98:2 | [3][4] |
| LiAlH₄ | Diethyl Ether | 0 | 75:25 | N/A |
Note: The data for LiAlH₄ is a representative value and may vary based on specific reaction conditions.
As the table indicates, less sterically demanding reagents like sodium borohydride (B1222165) (NaBH₄) provide moderate diastereoselectivity, favoring the formation of (-)-Menthol. In contrast, bulkier reducing agents such as L-Selectride® exhibit significantly higher diastereoselectivity, almost exclusively yielding (-)-Menthol.[3][4] This is attributed to the increased steric hindrance of L-Selectride®, which strongly favors attack from the less hindered equatorial face.
Experimental Protocol: Reduction of this compound with Sodium Borohydride
Materials:
-
This compound (1.0 g, 6.48 mmol)
-
Methanol (20 mL)
-
Sodium borohydride (0.25 g, 6.61 mmol)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
A solution of this compound in methanol is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product mixture of (-)-Menthol and (+)-Neomenthol.
-
The diastereomeric ratio is determined by gas chromatography (GC) or ¹H NMR spectroscopy.[5][6]
Diastereoselective Enolate Alkylation of this compound
The generation of an enolate from this compound followed by alkylation introduces a new stereocenter. The stereochemical outcome of this reaction is influenced by the geometry of the enolate and the direction of electrophilic attack.
Theoretical Predictions
Deprotonation of this compound with a strong base like lithium diisopropylamide (LDA) can lead to the formation of two possible enolates. The thermodynamically more stable enolate is the one with the double bond towards the more substituted carbon (the tetrasubstituted enolate), while the kinetically favored enolate is formed by deprotonation at the less hindered methylene (B1212753) group. For diastereoselective alkylation, the kinetic enolate is typically generated at low temperatures.
The stereoselectivity of the alkylation step is then governed by the approach of the electrophile. The existing stereocenters of the menthone framework create a chiral environment that directs the incoming electrophile to one face of the enolate. Theoretical models predict that the electrophile will approach from the less sterically hindered face, which is generally the face opposite to the bulky isopropyl group.
Experimental Data
Quantitative data on the diastereoselective alkylation of this compound itself is not as extensively documented as its reduction. However, studies on related cyclohexanone (B45756) systems and the use of menthol-derived chiral auxiliaries provide strong evidence for high levels of diastereocontrol.
| Electrophile | Base | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio | Reference |
| Methyl Iodide | LDA | THF | -78 | Axial methylation | >90:10 | N/A |
| Benzyl Bromide | LDA | THF | -78 | Axial benzylation | >90:10 | N/A |
Note: The diastereomeric ratios are representative values based on analogous systems and established principles of enolate alkylation.
Experimental Protocol: Diastereoselective Alkylation of this compound with Methyl Iodide
Materials:
-
Diisopropylamine (B44863) (0.78 mL, 5.5 mmol)
-
n-Butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 20 mL)
-
This compound (0.77 g, 5.0 mmol)
-
Methyl iodide (0.34 mL, 5.5 mmol)[7]
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium is added dropwise, and the solution is stirred for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).
-
The LDA solution is re-cooled to -78 °C, and a solution of this compound in anhydrous THF is added dropwise. The mixture is stirred for 1 hour to form the kinetic lithium enolate.
-
Methyl iodide is added to the enolate solution at -78 °C, and the reaction is stirred for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
-
The diastereomeric ratio is determined by ¹H NMR or ¹³C NMR spectroscopy.[8]
Diastereoselective Wittig Reaction of this compound
The Wittig reaction provides a powerful method for the conversion of ketones to alkenes.[9] The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.
Theoretical Predictions
The stereochemical outcome of the Wittig reaction is determined by the relative stability of the diastereomeric betaine (B1666868) or oxaphosphetane intermediates.
-
Non-stabilized ylides (e.g., methylenetriphenylphosphorane) typically lead to the formation of the cis or Z-alkene through a kinetically controlled pathway.
-
Stabilized ylides (e.g., those containing an adjacent ester or ketone group) generally favor the formation of the trans or E-alkene via a thermodynamically controlled process.
For this compound, the approach of the ylide to the carbonyl carbon will be influenced by the steric hindrance of the isopropyl and methyl groups. It is predicted that the ylide will approach from the less hindered equatorial face.
Experimental Data
Specific quantitative data comparing theoretical and experimental diastereoselectivity for the Wittig reaction of this compound is limited in readily available literature. However, based on the general principles of the Wittig reaction, the following outcomes can be anticipated.
| Ylide | Expected Major Product Geometry | Expected Diastereoselectivity |
| Methylenetriphenylphosphorane (non-stabilized) | Exo-methylene | High |
| (Carbethoxymethylene)triphenylphosphorane (stabilized) | (E)-ethylidene | Moderate to High |
Experimental Protocol: Wittig Reaction of this compound with Methylenetriphenylphosphorane
Materials:
-
Methyltriphenylphosphonium (B96628) bromide (2.14 g, 6.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 30 mL)
-
n-Butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol)
-
This compound (0.77 g, 5.0 mmol)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of methyltriphenylphosphonium bromide in anhydrous THF is stirred under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C, and n-butyllithium is added dropwise, resulting in a deep red or orange solution of the ylide.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is cooled to 0 °C, and a solution of this compound in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with pentane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure.
-
The product is purified by column chromatography on silica (B1680970) gel.
Conclusion
The diastereoselectivity of reactions involving this compound provides a clear illustration of fundamental principles in stereochemistry. In reduction reactions, the steric bulk of the hydride reagent plays a crucial role in determining the ratio of (-)-Menthol to (+)-Neomenthol, with bulkier reagents leading to higher selectivity for the thermodynamically favored product. For enolate alkylations, the formation of the kinetic enolate followed by the sterically directed approach of the electrophile allows for the controlled introduction of a new stereocenter. The Wittig reaction, while less documented for this compound specifically, is expected to follow established trends based on ylide stability.
This guide highlights the powerful synergy between theoretical models and experimental validation in predicting and understanding stereochemical outcomes. For researchers in drug development and organic synthesis, a thorough understanding of these principles is paramount for the rational design of stereochemically complex molecules. Further computational studies, particularly DFT calculations of transition states, could provide even deeper insights into the subtle factors governing the diastereoselectivity of these and other reactions of this compound.[10][11]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Solved When menthone is reduced by the selective hydride | Chegg.com [chegg.com]
- 4. odinity.com [odinity.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. kbfi.ee [kbfi.ee]
- 9. adichemistry.com [adichemistry.com]
- 10. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Menthone: A Guide for Laboratory Professionals
The safe and compliant disposal of (+)-Menthone is a critical aspect of laboratory safety and environmental responsibility. As a combustible liquid and a substance with potential for skin sensitization and aquatic harm, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1] This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Key Properties and Safety Data
Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal. This data informs the necessary precautions and the selection of appropriate disposal routes.
| Property | Data | Reference / Significance |
| Physical State | Liquid | Affects containment and spill response procedures. |
| Classification | Combustible Liquid | Requires storage away from heat, sparks, and open flames.[1][2] Dictates segregation from oxidizers.[3] |
| Flash Point | 85.0 °C (185.0 °F) - Closed Cup | The minimum temperature at which vapors can ignite.[1] Reinforces the need to avoid ignition sources.[2] |
| Primary Hazards | Skin Irritation, Allergic Skin Reaction | Mandates the use of personal protective equipment (PPE), particularly gloves, during handling and disposal.[1] |
| Environmental Hazards | Harmful to aquatic life.[1] | Prohibits disposal down the sanitary sewer or release into the environment.[4][5] |
| Disposal Route | Hazardous Waste | Must be disposed of through a licensed disposal company in accordance with all applicable regulations.[4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., absorbent pads from spills).
-
Do not mix this compound waste with other incompatible waste streams.[6] Specifically, store flammable liquids separately from oxidizers, corrosives, and reactive chemicals.[3]
-
Collect aqueous waste separately from organic solvent waste.[7]
2. Container Selection and Labeling:
-
Select a sturdy, leak-proof container that is chemically compatible with this compound.[3][6] Whenever possible, use the original container.[5]
-
If not using the original container, ensure the chosen container is appropriate. For instance, avoid lightweight polyethylene (B3416737) for solvents.[8]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents.[3][9] Attach your institution's official hazardous waste tag.
3. Waste Accumulation:
-
Perform all transfers of this compound waste inside a chemical fume hood to minimize inhalation exposure and vapor buildup.[3]
-
Keep the waste container securely closed at all times, except when adding waste.[3][6][9] Using a funnel is permissible, but it must be removed and the container capped immediately after use.[9]
-
For liquid waste, leave approximately 10% headspace in the container to allow for vapor expansion.[8]
4. Storage of Waste Containers:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA must be located away from sinks and floor drains and should provide secondary containment to capture any potential leaks.[3][6]
-
Store flammable waste in a dedicated, approved flammable storage cabinet.[2][3] These cabinets must be labeled "Flammable – Keep Fire Away."[2]
5. Spill Management:
-
In case of a spill, immediately alert personnel and control ignition sources.[2]
-
Contain the spill using a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[1][5] Do not use paper towels, as they add to the flammable material.[2]
-
Collect the contaminated absorbent material, place it in a sealed, properly labeled container, and manage it as this compound hazardous waste.[2][5]
6. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until all contents have been thoroughly removed.[6]
-
The container must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[3][6] Subsequent rinses may also need to be collected depending on local regulations.
-
Once thoroughly cleaned and air-dried, obliterate or remove all labels before disposing of the container as non-hazardous solid waste (e.g., in designated glass disposal boxes).[6]
7. Requesting Disposal:
-
Do not allow hazardous waste to accumulate. Request a pickup from your institution's Environmental Health and Safety (EHS) department when the container is nearly full (e.g., ¾ full) or before established time limits are reached (e.g., 150 days for laboratory waste).[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vigon.com [vigon.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. carlroth.com [carlroth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
